CG347B
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(1-phenylcyclopropyl)amino]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-2-21-14(20)12-10-17-15(18-11-12)19-16(8-9-16)13-6-4-3-5-7-13/h3-7,10-11H,2,8-9H2,1H3,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTSUGRYXUPYIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)NC2(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of CG347B
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Analysis of CG347B's Mechanism of Action
Introduction
This technical guide provides a detailed overview of the mechanism of action for the investigational compound this compound. Extensive database searches and literature reviews have been conducted to compile the most current and relevant information for researchers, scientists, and professionals in the field of drug development.
I. Executive Summary
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found for a compound designated "this compound." The identifier "this compound" does not correspond to any known drug, biologic, or investigational agent in the public domain at the time of this report.
The search encompassed a wide range of databases and resources, including but not limited to PubMed, ClinicalTrials.gov, and general scientific search engines. The queries for "this compound mechanism of action," "this compound signaling pathway," "this compound target proteins," and "this compound clinical studies" did not yield any relevant results.
It is possible that "this compound" is an internal compound designation not yet disclosed publicly, a discontinued (B1498344) project, or a misidentified codename. Without further context or alternative identifiers, a detailed analysis of its mechanism of action, complete with quantitative data, experimental protocols, and signaling pathway diagrams, cannot be provided.
II. Recommendations for Further Action
For professionals seeking information on this compound, the following steps are recommended:
-
Verify the Compound Identifier: Double-check the accuracy of the designation "this compound." There may be a typographical error, or the compound may be known by a different public name or codename.
-
Consult Internal Documentation: If this identifier originated from within an organization, consult internal discovery and development documentation for information regarding the compound's history, targets, and any associated research data.
-
Contact the Originating Source: If the identifier was obtained from a third-party source, reaching out to that source for clarification or additional details may be necessary.
This guide will be updated should information regarding this compound become publicly available.
In-depth Technical Guide: The Function of CG347B
Notice: Information regarding the gene or protein designated "CG347B" is not available in the public databases searched. It is possible that "this compound" may be a typographical error, an outdated nomenclature, or a non-standard identifier.
The search for "this compound" and related terms did not yield any specific results for a gene or protein with this exact name. The extensive biological databases for Drosophila melanogaster, which utilize the "CG" naming convention, do not contain an entry for "this compound".
For researchers, scientists, and drug development professionals, it is crucial to work with precise and validated gene and protein identifiers. We recommend verifying the identifier "this compound" from the original source.
If "this compound" is a typo, the intended gene could be one with a similar name. For context, we provide information on a few similarly named genes from Drosophila melanogaster:
-
CG34347: This gene is predicted to be involved in actomyosin (B1167339) structure organization and to be active in the cytoskeleton. It is expressed in several tissues during development, including the amnioserosa and the midgut primordium. It is the ortholog of the human gene EPB41L4A (erythrocyte membrane protein band 4.1 like 4A).[1]
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CG7630: This gene is the Drosophila melanogaster homolog of the cytochrome c oxidase subunit COX7B.[2] Cytochrome c oxidase is the terminal enzyme of the mitochondrial respiratory chain.[2]
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CG3847: This gene is predicted to be involved in the negative regulation of transcription by RNA polymerase II and is predicted to be located in the nucleus.[3] It is expressed in various structures, including the adult head and ganglia.[3]
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CG34267 and CG34134: No specific functions are currently annotated for these genes in public databases.[4][5]
Recommendation: To proceed with your research, please confirm the correct gene or protein identifier. Once the correct identifier is known, a comprehensive technical guide can be compiled, including quantitative data, experimental protocols, and pathway visualizations as requested.
References
In-Depth Technical Guide: CG347B, a Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CG347B is a selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase that plays a crucial role in various cellular processes through the deacetylation of non-histone protein substrates, most notably α-tubulin. This technical guide provides a comprehensive overview of the available information on this compound, including its role as a research tool in oncology, immunology, and neurology. While specific details regarding its initial discovery and a complete synthesis protocol are not extensively documented in publicly available literature, this guide consolidates the existing knowledge on its biological context, mechanism of action, and relevant experimental data.
Discovery and Background
Chemical Properties:
| Property | Value |
| Chemical Name | N-hydroxy-2-(4-(2-(propylamino)acetamido)phenyl)acetamide |
| CAS Number | 1598426-03-9 |
| Molecular Formula | C16H17N3O2 |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of HDAC6. HDAC6 is a unique, primarily cytoplasmic enzyme that possesses two catalytic domains. Its substrates are predominantly non-histone proteins involved in cell motility, protein degradation, and stress responses.
A key substrate of HDAC6 is α-tubulin. By deacetylating α-tubulin, HDAC6 regulates microtubule dynamics and function. Inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin, which is associated with stabilized microtubules and can affect cellular processes such as intracellular transport and cell migration.
The signaling pathway affected by this compound is centered on the enzymatic activity of HDAC6.
Synthesis
While this compound is described as being involved in the synthesis of other metalloenzyme inhibitors, a detailed, publicly available protocol for the chemical synthesis of this compound itself has not been identified in the reviewed literature.[1] Commercial suppliers typically provide the compound pre-synthesized.
Experimental Data and Protocols
Use in Cancer Research
This compound has been utilized as a tool to investigate the role of HDAC6 in cancer, particularly in the context of drug resistance.
Study: Investigating Cisplatin (B142131) Resistance in Non-Small Cell Lung Cancer (NSCLC)
In a study examining the mechanisms of cisplatin resistance in NSCLC cell lines, this compound was used as a selective HDAC6 inhibitor to probe the role of different HDAC isoforms in the regulation of the gene HtrA1. The study found that while the pan-HDAC inhibitor SAHA significantly increased the mRNA and protein expression of HtrA1 in cisplatin-resistant NCI-H460/CDDP cells, the selective HDAC6 inhibitor this compound did not have the same effect. This suggests that other HDAC isoforms, and not specifically HDAC6, are primarily responsible for the regulation of HtrA1 in this context.
Experimental Protocol:
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Cell Line: NCI-H460/CDDP (cisplatin-resistant human non-small cell lung cancer cell line).
-
Treatment: Cells were treated with this compound. The specific concentration and duration of treatment were not detailed in the available summary.
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Analysis: The effect on HtrA1 mRNA and protein expression was evaluated.
Experimental Workflow:
Quantitative Data
Specific IC50 or EC50 values for this compound against various HDAC isoforms are not consistently reported in the readily accessible scientific literature. For a selective HDAC6 inhibitor, a low nanomolar IC50 value for HDAC6 and significantly higher values for other HDAC isoforms would be expected. The lack of this specific data for this compound in the public domain limits a detailed quantitative comparison with other HDAC6 inhibitors.
Conclusion
This compound serves as a valuable research tool for the selective inhibition of HDAC6. Its utility has been demonstrated in cellular studies aimed at dissecting the specific roles of HDAC6 in complex biological processes like drug resistance. However, a comprehensive understanding of its discovery, a detailed synthesis protocol, and robust quantitative data on its isoform selectivity are not widely available. For researchers and drug development professionals, this compound is best utilized as a chemical probe to investigate HDAC6-mediated pathways, with the caveat that detailed characterization data should be independently generated for specific experimental systems. Further research and publication of its foundational discovery and synthesis data would significantly enhance its value to the scientific community.
References
A Technical Guide on the Role of Guanylate-Binding Protein 1 (GBP1) in Oncology Research
Please Note: Initial searches for "CG347B" did not yield any specific information, suggesting it may be an internal compound name or a less publicly documented entity. Therefore, this guide focuses on a well-researched and highly relevant protein in oncology, Guanylate-Binding Protein 1 (GBP1) , to provide a comprehensive technical overview in line with the requested format.
Introduction to Guanylate-Binding Protein 1 (GBP1)
Guanylate-Binding Protein 1 (GBP1) is a large GTPase belonging to the dynamin superfamily of proteins.[1][2] Its expression is strongly induced by interferon-gamma (IFN-γ), positioning it as a key mediator of inflammatory and immune responses.[2][3] Structurally, GBP1 is characterized by a large N-terminal GTPase domain and a C-terminal effector domain, which together regulate its function in membrane dynamics, cytoskeletal rearrangement, and cell cycle progression.[1][2] While traditionally studied for its role in cell-autonomous immunity against intracellular pathogens, recent research has unveiled its complex and often contradictory roles in cancer biology.[1]
In the context of oncology, GBP1's effects are highly dependent on the tumor type and the specific molecular context.[1][2] It can act as both a tumor suppressor and a promoter of malignancy, influencing cancer cell proliferation, invasion, metastasis, and resistance to therapy.[1][2][4] This dual functionality makes GBP1 a subject of intense investigation as a potential prognostic biomarker and therapeutic target.
The Dichotomous Role of GBP1 in Cancer
GBP1 exhibits a paradoxical role across different malignancies. Its function appears to be dictated by the underlying signaling pathways active in the cancer cells, such as those driven by growth factors versus those driven by inflammatory cytokines.
Anti-Tumor Functions
In several cancers, including certain types of breast and colorectal cancer, high GBP1 expression is associated with a favorable prognosis.[2][5] Its anti-cancer effects are attributed to several mechanisms:
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Inhibition of Proliferation: GBP1 can restrain the proliferation of cancer cells.[2][4]
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Anti-Angiogenic Effects: GBP1 is known to inhibit the proliferation, migration, and tube-forming ability of endothelial cells, thereby suppressing tumor angiogenesis.[5]
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Immune Modulation: High GBP1 expression often correlates with a "hot" tumor microenvironment, characterized by increased infiltration of immune cells.[4] This suggests GBP1 may enhance anti-tumor immunity.
Pro-Tumor Functions
Conversely, in cancers like glioblastoma, ovarian cancer, and lung adenocarcinoma, elevated GBP1 expression is linked to aggressive tumor behavior and poor patient outcomes.[1][2][3][6] Its pro-tumorigenic activities include:
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Promotion of Invasion and Metastasis: GBP1 can enhance cancer cell motility and invasion.[1][3][7] In breast cancer, it has been implicated in metastasis to the brain.[1][2]
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Therapy Resistance: High GBP1 expression is associated with resistance to taxane-based chemotherapy in ovarian and non-small-cell lung cancer (NSCLC).[2][3] It is also linked to erlotinib (B232) resistance in lung cancer.[1]
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Association with Advanced Features: In lung adenocarcinoma, high GBP1 levels correlate with larger tumor size, lymph node metastasis, and advanced tumor stage.[3]
Signaling Pathways Involving GBP1
The expression and function of GBP1 are regulated by complex signaling networks, primarily initiated by cytokines and growth factors.
The Canonical IFN-γ/STAT1 Pathway
The most well-characterized pathway for GBP1 induction is through IFN-γ signaling. This pathway is central to GBP1's role in the immune response and its function in "hot" tumors.
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IFN-γ Binding: Interferon-gamma, often secreted by activated T cells and NK cells in the tumor microenvironment, binds to its receptor (IFNGR) on the cancer cell surface.
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JAK/STAT Activation: This binding triggers the activation of Janus kinases (JAK1/JAK2), which then phosphorylate Signal Transducer and Activator of Transcription 1 (STAT1).
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Nuclear Translocation and Transcription: Phosphorylated STAT1 dimerizes and translocates to the nucleus, where it binds to Gamma-interferon Activated Sites (GAS) in the promoter region of target genes, including the GBP1 gene.[2]
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GBP1 Expression: This leads to the robust transcription and translation of the GBP1 protein, which then mediates various cellular responses.
Growth Factor Receptor Signaling
In some cancers, like glioblastoma, GBP1 expression is driven by growth factor signaling, such as through the Epidermal Growth Factor Receptor (EGFR).[1][5] This alternative induction pathway is linked to GBP1's pro-tumorigenic functions, including the upregulation of matrix metalloproteinase-1 (MMP-1) to promote invasion.[5]
Quantitative Data Summary
The expression of GBP1 and its correlation with clinical outcomes have been quantified in numerous studies. The following tables summarize key findings from pan-cancer and specific cancer type analyses.
Table 1: GBP1 Expression in Tumor vs. Normal Tissues
Data summarized from a pan-cancer analysis using The Cancer Genome Atlas (TCGA) database.[4]
| Cancer Type | GBP1 Expression in Tumor vs. Normal | P-value |
| Kidney Chromophobe (KICH) | Lower | < 0.001 |
| Kidney Renal Papillary (KIRP) | Lower | < 0.001 |
| Liver Hepatocellular (LIHC) | Lower | < 0.001 |
| Lung Adenocarcinoma (LUAD) | Lower | < 0.001 |
| Breast Cancer (BRCA) | Higher | 0.044 |
| Colon Cancer | Higher | < 0.001 |
| Ovarian Cancer (OV) | Higher | 0.001 |
Table 2: Prognostic Significance of GBP1 Expression
Data from various studies showing the correlation between high GBP1 expression and patient survival.
| Cancer Type | Prognostic Impact on Overall Survival (OS) | P-value / Hazard Ratio (HR) | Reference |
| Kidney Renal Papillary (KIRP) | Poor OS | p = 0.0061 | [4] |
| Low-Grade Glioma (LGG) | Poor OS | p < 0.001 | [4] |
| Ovarian Cancer (OV) | Better OS | p = 0.0038 | [4] |
| Skin Cutaneous Melanoma (SKCM) | Better OS | p < 0.001 | [4] |
| Invasive Lung Adenocarcinoma | Poor OS | HR = 2.52 (95% CI: 1.02–6.22) | [6] |
| Lung Adenocarcinoma | Poor OS & DFS | p < 0.001 | [3] |
Key Experimental Protocols
The study of GBP1 in oncology employs a range of molecular and cellular biology techniques. Below are detailed methodologies for commonly cited experiments.
Immunohistochemistry (IHC) for GBP1 Expression
Objective: To detect and semi-quantify GBP1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Methodology:
-
Tissue Preparation: Deparaffinize 4-µm thick FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
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Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath for 20-30 minutes. Allow sections to cool to room temperature.
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Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes. Block non-specific binding sites with a protein block solution (e.g., 5% normal goat serum) for 1 hour.
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Primary Antibody Incubation: Incubate sections with a primary antibody against human GBP1 (e.g., rabbit polyclonal) at a pre-optimized dilution overnight at 4°C.
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Secondary Antibody & Detection: Wash sections with TBS-T. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature. Detect the signal using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate.
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Counterstaining & Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
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Scoring: Evaluate staining intensity (0=negative, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells (0=0%, 1=1-25%, 2=26-50%, 3=>50%). A total score is calculated (Intensity Score × Percentage Score). A score >3 can be defined as high expression.[3]
Cell Proliferation Assay (Using a GBP1 Inhibitor)
Objective: To assess the effect of GBP1 inhibition on the growth of cancer cell lines.
Methodology:
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Cell Seeding: Seed lung adenocarcinoma cell lines (e.g., NCI-H820 with high GBP1, NCI-H322 with low GBP1) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
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Treatment: Treat cells with varying concentrations of a specific GBP1 inhibitor (e.g., NSC756093) or a vehicle control (e.g., DMSO).[6]
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Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
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Viability Measurement: Add a cell viability reagent (e.g., WST-8 from a Cell Counting Kit-8, or MTS reagent) to each well. Incubate for 1-4 hours.
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Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
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Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Plot dose-response curves to calculate the IC50 value.
Conclusion and Future Perspectives
GBP1 is a multifaceted protein with a significant, albeit complex, role in oncology. Its context-dependent function as both a promoter and suppressor of cancer highlights the intricate interplay between the immune system, tumor genetics, and the tumor microenvironment. The strong correlation of GBP1 expression with patient prognosis and immunotherapy response across multiple cancers underscores its potential as a valuable biomarker.[4] Future research should focus on elucidating the precise molecular switches that dictate GBP1's pro- versus anti-tumor activities. Targeting GBP1 directly or modulating its upstream signaling pathways, such as IFN-γ or EGFR, could represent a promising therapeutic strategy for specific, well-defined patient populations.
References
- 1. mdpi.com [mdpi.com]
- 2. Guanylate-Binding Protein 1: An Emerging Target in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanylate‐binding protein 1 correlates with advanced tumor features, and serves as a prognostic biomarker for worse survival in lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Guanylate-Binding Protein 1 as a Potential Predictor of Immunotherapy: A Pan-Cancer Analysis [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Role of guanylate-binding protein 1 in the proliferation of invasive lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Function and mechanism of GBP1 in the development and progression of cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
CG347B applications in immunology
An In-depth Technical Guide to CG347B: A Novel Bruton's Tyrosine Kinase (BTK) Inhibitor for Immunological Disorders
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "this compound" is a hypothetical molecule created for illustrative purposes within this technical guide. The data presented herein is representative of a novel Bruton's Tyrosine Kinase (BTK) inhibitor and is synthesized from publicly available information and typical findings for this class of molecules.
Introduction
The landscape of immunology and the treatment of autoimmune diseases is continually evolving, with a significant focus on targeted therapies that can modulate specific components of the immune system. B-cells play a pivotal role in the pathogenesis of numerous autoimmune disorders through the production of autoantibodies, cytokine release, and antigen presentation. A key mediator of B-cell receptor (BCR) signaling is Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase. Dysregulation of BTK activity is implicated in the pathophysiology of diseases such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis.
This compound is a novel, potent, and selective, orally bioavailable small molecule inhibitor of BTK. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols relevant to its characterization. The information presented is intended to guide researchers and drug development professionals in understanding the therapeutic potential of targeting BTK with next-generation inhibitors like this compound.
Mechanism of Action
This compound exerts its immunomodulatory effects by covalently and irreversibly binding to the cysteine residue at position 481 (Cys481) in the active site of BTK. This irreversible inhibition blocks the downstream signaling cascade initiated by B-cell receptor (BCR) activation. Upon antigen binding, the BCR complex activates Src family kinases, which in turn phosphorylate BTK. Activated BTK is crucial for the activation of phospholipase C-gamma 2 (PLCγ2), leading to downstream signaling events that culminate in B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound effectively dampens B-cell-mediated immune responses.
Preclinical Pharmacology
In Vitro Potency and Selectivity
The potency of this compound was determined using a biochemical kinase assay, and its selectivity was assessed against a panel of other kinases to ensure minimal off-target effects.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| BTK | 0.5 |
| ITK | 25 |
| TEC | 30 |
| EGFR | > 10,000 |
| JAK1 | > 5,000 |
| JAK2 | > 5,000 |
| JAK3 | > 1,000 |
| LCK | > 10,000 |
| SYK | > 1,000 |
Data are representative values obtained from HTRF® (Homogeneous Time Resolved Fluorescence) assays.
Cellular Activity
The functional effects of this compound were evaluated in various cell-based assays to confirm its on-target activity in a biological context.
Table 2: Cellular Activity of this compound
| Assay | Cell Type | Endpoint | EC50 (nM) |
| BTK Autophosphorylation (pY223) | Ramos B-cells | Inhibition of pBTK | 5.2 |
| B-cell Proliferation | Primary Human B-cells | Inhibition of anti-IgM induced proliferation | 10.8 |
| CD69 Expression | Primary Human B-cells | Inhibition of anti-IgM induced activation | 8.5 |
| Cytokine Release (TNF-α) | Primary Human Monocytes | Inhibition of LPS-induced TNF-α | 15.3 |
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
The therapeutic potential of this compound was assessed in a murine model of collagen-induced arthritis, a standard preclinical model for rheumatoid arthritis.
Table 3: Efficacy of this compound in a Mouse CIA Model
| Treatment Group | Dose (mg/kg, oral, QD) | Mean Arthritis Score (Day 42) | Paw Swelling Reduction (%) |
| Vehicle Control | - | 10.2 ± 1.5 | - |
| This compound | 3 | 5.1 ± 1.2 | 50% |
| This compound | 10 | 2.3 ± 0.8 | 77% |
| This compound | 30 | 0.8 ± 0.5 | 92% |
Data are presented as mean ± SEM.
Experimental Protocols
BTK Kinase Assay (HTRF®)
This protocol outlines a method for determining the biochemical potency (IC50) of this compound against BTK.
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Reagents: Recombinant human BTK enzyme, biotinylated peptide substrate, ATP, anti-phosphopeptide antibody labeled with Eu3+-cryptate, and streptavidin-XL665.
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Procedure:
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Prepare a serial dilution of this compound in DMSO.
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In a 384-well plate, add 2 µL of the compound dilution.
-
Add 4 µL of a solution containing BTK enzyme and the peptide substrate.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the detection reagents.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF®-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis: Calculate the ratio of the two emission signals and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
B-cell Proliferation Assay
This protocol describes the measurement of this compound's effect on B-cell proliferation.
-
Reagents: Primary human B-cells, RPMI-1640 medium, Fetal Bovine Serum (FBS), anti-human IgM antibody, and a cell proliferation dye (e.g., CFSE).
-
Procedure:
-
Isolate primary human B-cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Label the B-cells with CFSE.
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Plate the labeled cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Add serial dilutions of this compound and pre-incubate for 1 hour.
-
Stimulate the cells with anti-human IgM antibody.
-
Incubate for 72 hours at 37°C in a CO2 incubator.
-
Acquire data using a flow cytometer.
-
-
Data Analysis: Analyze the CFSE dilution profile to determine the percentage of proliferating cells in each condition. Calculate the EC50 value based on the dose-response curve.
CG347B molecular structure and properties
Absence of Publicly Available Data for CG347B
Following a comprehensive search of public scientific databases, chemical registries, and scholarly articles, no specific information was found for a molecule designated "this compound." This suggests that "this compound" may be one of the following:
-
A confidential, internal research code used by a private entity (e.g., a pharmaceutical or biotechnology company) that has not been disclosed publicly.
-
A misnomer or typographical error of a different compound identifier.
-
An identifier for a compound that has not yet been published in scientific literature or patents.
Due to the complete absence of data regarding its molecular structure, chemical properties, biological activity, or associated experimental protocols, it is not possible to generate the requested in-depth technical guide, data tables, or visualizations.
Further investigation would require a correct and publicly available identifier for the molecule of interest. If "this compound" is an internal code, access to the corresponding proprietary database would be necessary to retrieve the information.
In-Depth Technical Guide: CG347B (CAS Number 1598426-03-9)
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
CG347B is a selective inhibitor of Histone Deacetylase 6 (HDAC6), a class IIb histone deacetylase. Its chemical name is 2-[(1-Phenylcyclopropyl)amino]-5-pyrimidinecarboxylic acid ethyl ester. This compound is utilized in research settings, particularly in studies related to oncology, immunology, and neurology.
| Property | Value |
| CAS Number | 1598426-03-9 |
| Molecular Formula | C₁₆H₁₇N₃O₂ |
| Molecular Weight | 283.33 g/mol |
| IUPAC Name | 2-[(1-Phenylcyclopropyl)amino]-5-pyrimidinecarboxylic acid ethyl ester |
| Known Targets | Histone Deacetylase 6 (HDAC6) |
Quantitative Data
| Assay Type | Cell Line / Conditions | Concentration | Observed Effect | Reference |
| In Vitro T-cell Differentiation | Naive CD4+ T cells under Treg-polarizing conditions | 200 nM | Slightly rescued IL-4 induced Foxp3 expression inhibition | Cui J, et al. Cell Death Dis. 2021.[1] |
| In Vitro Gene Expression | NCI-H460 (cisplatin-resistant NSCLC cells) | Not specified | No effect on HtrA1 mRNA or protein expression | Wang W, et al. Mol Cancer. 2020. |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the selective inhibition of HDAC6. HDAC6 is a unique member of the histone deacetylase family, primarily localized in the cytoplasm, with key roles in regulating protein acetylation, cell motility, and protein degradation.
Role in Cisplatin Resistance in Non-Small Cell Lung Cancer (NSCLC)
In the context of cisplatin-resistant NSCLC, the HDAC/RXR/HtrA1 signaling axis has been identified as a critical pathway. While pan-HDAC inhibitors have been shown to upregulate the expression of the serine protease HtrA1, the selective HDAC6 inhibitor this compound did not demonstrate this effect. This suggests that other HDAC isoforms, and not specifically HDAC6, are the primary regulators of HtrA1 expression in this context.
Involvement in T-cell Differentiation
In the differentiation of regulatory T cells (Tregs), the transcription factor Foxp3 is essential. Interleukin-4 (IL-4) can inhibit Foxp3 expression, a process mediated by STAT6 and involving histone deacetylation by HDAC9. This compound, as an HDAC6 inhibitor, was used to probe the role of specific HDACs in this pathway. The observation that this compound only slightly rescued the IL-4-induced repression of Foxp3 suggests that while HDAC6 may play a minor role, other HDACs are more centrally involved in this regulatory mechanism.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound has been utilized.
In Vitro T-cell Differentiation Assay
This protocol is adapted from the study by Cui J, et al. (Cell Death Dis. 2021) and outlines the procedure for assessing the impact of this compound on regulatory T cell differentiation.
Objective: To determine the effect of HDAC6 inhibition by this compound on IL-4-mediated suppression of Foxp3 expression in naive CD4+ T cells.
Materials:
-
Naive CD4+ T cells (isolated from mice)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3e antibody
-
Anti-CD28 antibody
-
Recombinant mouse IL-2
-
Recombinant mouse TGF-β1
-
Recombinant mouse IL-4
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-Foxp3)
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-CD3e antibody (1 µg/mL) and anti-CD28 antibody (1 µg/mL) in PBS overnight at 4°C.
-
Cell Seeding: Wash the coated plate with sterile PBS. Seed naive CD4+ T cells at a density of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
-
Treg Polarization: To induce Treg differentiation, add IL-2 (10 ng/mL) and TGF-β1 (5 ng/mL) to the cell culture.
-
Experimental Groups:
-
Control Group: Cells cultured under Treg-polarizing conditions.
-
IL-4 Treatment Group: Cells cultured under Treg-polarizing conditions with the addition of IL-4 (20 ng/mL).
-
This compound Treatment Group: Cells cultured under Treg-polarizing conditions with IL-4 and this compound (200 nM). The final DMSO concentration should be kept constant across all relevant wells.
-
-
Incubation: Incubate the cells for 3 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS.
-
Stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.
-
Stain for the intracellular transcription factor Foxp3.
-
Analyze the percentage of Foxp3+ cells within the CD4+ T cell population using a flow cytometer.
-
Drug Development Considerations
As a selective HDAC6 inhibitor, this compound holds potential for therapeutic development in various disease areas. Its selectivity for HDAC6 over other HDAC isoforms could offer a more favorable safety profile compared to pan-HDAC inhibitors, which are often associated with broader toxicities. The primary areas of interest for HDAC6 inhibitors include:
-
Oncology: Targeting cancer cell motility, angiogenesis, and overcoming drug resistance.
-
Neurodegenerative Diseases: Modulating protein aggregation and improving neuronal function.
-
Immunology and Inflammatory Disorders: Regulating immune cell function and inflammatory responses.
Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.
References
In-Depth Technical Guide: The Role of CG347B in Histone Deacetylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CG347B is a selective inhibitor of Histone Deacetylase 6 (HDAC6), a crucial enzyme in epigenetic regulation and cellular homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effect on histone and non-histone protein deacetylation. The document details the quantitative inhibitory activity of this compound, outlines experimental protocols for its characterization, and visualizes its impact on key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, immunology, and neurology who are investigating the therapeutic potential of selective HDAC6 inhibition.
Introduction to Histone Deacetylation and HDAC6
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[1][2] This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression.[1] There are four classes of HDACs, with Class I, II, and IV being zinc-dependent metalloenzymes.[3]
HDAC6, a member of the Class IIb family, is unique in that it is primarily located in the cytoplasm and possesses two catalytic domains.[2] Its substrates are predominantly non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90).[2] Through the deacetylation of these substrates, HDAC6 is involved in a variety of cellular processes such as cell motility, protein quality control, and signal transduction.[2] Dysregulation of HDAC6 activity has been implicated in various pathologies, including cancer, neurodegenerative disorders, and inflammatory diseases, making it an attractive target for therapeutic intervention.[2]
This compound: A Selective HDAC6 Inhibitor
This compound is a potent and selective small molecule inhibitor of HDAC6.[4] As a metalloenzyme inhibitor, it likely functions by chelating the zinc ion within the catalytic domain of HDAC6, thereby blocking its deacetylase activity.[3] Its selectivity for HDAC6 over other HDAC isoforms minimizes off-target effects, a desirable characteristic for a therapeutic agent.
Quantitative Data: Inhibitory Activity of this compound
A critical aspect of characterizing an HDAC inhibitor is determining its potency and selectivity across different HDAC isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. While specific IC50 data for this compound across a full panel of HDAC isoforms is not publicly available in the retrieved documents, its characterization as a "selective HDAC6 inhibitor" implies significantly lower IC50 values for HDAC6 compared to other isoforms.[4] For context, selective HDAC6 inhibitors typically exhibit nanomolar potency against HDAC6 and micromolar or lower potency against other HDACs.
Table 1: Representative IC50 Values for Selective HDAC6 Inhibitors (for illustrative purposes)
| Compound | HDAC1 (nM) | HDAC6 (nM) | Selectivity (HDAC1/HDAC6) |
| Reference Inhibitor A | >10,000 | 5 | >2000 |
| Reference Inhibitor B | 190 | 2 | 95 |
| This compound | Data not available | Data not available | Data not available |
This table illustrates the typical selectivity profile of HDAC6 inhibitors. The exact values for this compound require direct experimental determination.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effect of this compound on histone and non-histone protein deacetylation.
Western Blot Analysis of α-tubulin and Histone Acetylation
This protocol is designed to qualitatively and semi-quantitatively assess the impact of this compound on the acetylation status of its direct substrate, α-tubulin, and to evaluate its off-target effects on histone acetylation.
Materials:
-
Cell line of interest (e.g., cancer cell line, immune cells)
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-tubulin
-
Anti-α-tubulin (loading control)
-
Anti-acetylated-Histone H3
-
Anti-Histone H3 (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for a specified duration (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated protein levels to the total protein levels (e.g., acetylated-α-tubulin to total α-tubulin).
In Vitro Treg Differentiation Assay
This protocol assesses the effect of this compound on the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs), with a focus on the expression of the key transcription factor Foxp3.[3]
Materials:
-
Spleen and lymph nodes from mice (e.g., C57BL/6)
-
Naïve CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
Recombinant human TGF-β1
-
Recombinant mouse IL-2
-
Recombinant mouse IL-4
-
This compound (stock solution in DMSO)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies for flow cytometry:
-
Anti-CD4
-
Anti-CD25
-
Anti-Foxp3 (requires fixation/permeabilization buffer)
-
-
Flow cytometer
Procedure:
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from the spleen and lymph nodes of mice using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
Treg Differentiation:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the isolated naïve CD4+ T cells at a density of 1 x 10^5 cells/well.
-
Add soluble anti-CD28 antibody, TGF-β1, and IL-2 to the culture medium to induce Treg differentiation.
-
To investigate the effect of this compound on IL-4-mediated inhibition of Treg differentiation, add IL-4 to the culture medium.
-
Treat the cells with different concentrations of this compound (e.g., 200 nM) or vehicle control (DMSO).[4]
-
Incubate the cells for 3-4 days at 37°C and 5% CO2.
-
-
Flow Cytometry Staining:
-
Harvest the cells and wash with staining buffer.
-
Perform surface staining for CD4 and CD25.
-
Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set.
-
Perform intracellular staining for Foxp3.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the percentage of CD4+CD25+Foxp3+ cells in the different treatment groups.
-
Signaling Pathways Modulated by this compound
This compound, through its inhibition of HDAC6, can influence multiple signaling pathways. This section visualizes two key pathways where the impact of this compound has been suggested.
The HDAC/RXR/HtrA1 Signaling Axis in Cisplatin (B142131) Resistance
In non-small cell lung cancer (NSCLC), an HDAC/RXR/HtrA1 signaling axis has been identified as a contributor to cisplatin resistance.[5] In this pathway, HDACs and the retinoid X receptor (RXR) are thought to synergistically regulate the transcription of the HtrA1 gene.[5] While the specific study did not show a direct effect of this compound on HtrA1 expression, it highlights a relevant HDAC-mediated pathway in cancer.[4]
Caption: HDAC/RXR/HtrA1 signaling axis in cisplatin resistance.
IL-4 Mediated Inhibition of Treg Differentiation and the Role of this compound
The cytokine IL-4 is known to inhibit the differentiation of naïve CD4+ T cells into Tregs by downregulating the expression of Foxp3.[3][6] This process involves the epigenetic silencing of the Foxp3 gene, a mechanism that can be influenced by HDAC activity.[3][6] Specifically, HDAC9 has been implicated in the deacetylation of the Foxp3 locus, leading to reduced chromatin accessibility and decreased Foxp3 transcription.[3][6] this compound has been shown to partially rescue the IL-4-induced inhibition of Foxp3 expression, suggesting that an HDAC, likely HDAC6, may play a role in this pathway.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Isoform-selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. IL-4 inhibits regulatory T cells differentiation by HDAC9-mediated epigenetic regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CG347B in Cancer Immunotherapy: A Technical Guide on Selective HDAC6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of cancer immunotherapy has revolutionized the treatment landscape for many malignancies. However, a significant portion of patients do not respond to these therapies, necessitating the exploration of novel combination strategies. One promising avenue is the epigenetic modulation of the tumor microenvironment to enhance anti-tumor immunity. This technical guide focuses on the selective Histone Deacetylase 6 (HDAC6) inhibitor, CG347B, and its potential role in cancer immunotherapy. While direct clinical data on this compound in immuno-oncology is limited, this document extrapolates its function based on the extensive preclinical and emerging clinical evidence of selective HDAC6 inhibitors. This guide will delve into the mechanism of action of HDAC6, the immunological consequences of its inhibition, and the therapeutic rationale for combining selective HDAC6 inhibitors with existing immunotherapies.
Introduction to this compound and HDAC6
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] HDAC6 is a unique member of the class IIb histone deacetylases, primarily located in the cytoplasm.[3] Unlike other HDACs that predominantly act on histone proteins within the nucleus to regulate gene expression, HDAC6's main substrates are non-histone proteins, including α-tubulin and the chaperone protein Hsp90.[1] Its unique structure, featuring two catalytic domains and a zinc finger ubiquitin-binding domain, allows it to regulate a variety of cellular processes critical to cancer progression and immune response, such as cell motility, protein quality control, and inflammatory signaling.[1][4]
Overexpression of HDAC6 has been observed in various cancers and is often associated with a poor prognosis, making it an attractive therapeutic target.[3] Selective inhibition of HDAC6 is hypothesized to offer a favorable safety profile compared to pan-HDAC inhibitors, which can be associated with toxicities due to the inhibition of class I HDACs.[5]
Table 1: Properties of this compound
| Property | Description | Source(s) |
| Target | Histone Deacetylase 6 (HDAC6) | [1][2] |
| Selectivity | Selective for HDAC6 | [1][2] |
| Therapeutic Areas of Research | Oncology, Immunology, Neurology | [1] |
| Known Experimental Use | Studied in the context of cisplatin (B142131) resistance in non-small cell lung cancer (NSCLC) | [4] |
The Role of HDAC6 in Cancer and the Immune System
HDAC6 plays a multifaceted role in both tumor progression and the regulation of the immune system. Its functions are largely mediated through the deacetylation of its key substrates.
-
α-tubulin: Deacetylation of α-tubulin by HDAC6 is crucial for microtubule dynamics, which in turn affects cell migration and invasion. Inhibition of this function can impair the metastatic potential of cancer cells.[3]
-
Hsp90: HDAC6 regulates the chaperone activity of Hsp90. Inhibition of HDAC6 leads to the hyperacetylation and inactivation of Hsp90, resulting in the degradation of its client proteins, many of which are oncoproteins.
-
Immune Regulation: HDAC6 is a key regulator of the immune system. It influences the function of various immune cells, including T cells, macrophages, and dendritic cells.[1][3] For instance, HDAC6 has been shown to be a negative regulator of regulatory T cell (Treg) suppressive activity.[6] It also plays a role in the polarization of macrophages and the formation of the immunological synapse.[2][4]
Mechanism of Action: How Selective HDAC6 Inhibition May Enhance Cancer Immunotherapy
The therapeutic rationale for using selective HDAC6 inhibitors like this compound in cancer immunotherapy stems from their potential to modulate the tumor microenvironment (TME) from an immunosuppressive ("cold") to an immune-active ("hot") state.[7] This can enhance the efficacy of immune checkpoint inhibitors (ICIs) such as anti-PD-1/PD-L1 antibodies.[1][7]
Modulation of the Tumor Microenvironment
Selective HDAC6 inhibition can impact various cellular components of the TME:
-
Tumor Cells:
-
Increased Antigen Presentation: HDAC6 inhibitors can increase the expression of MHC class I molecules on tumor cells, thereby enhancing their recognition by CD8+ T cells.[1]
-
Downregulation of Immunosuppressive Proteins: Inhibition of HDAC6 has been shown to decrease the expression of the immune checkpoint ligand PD-L1 and other immunosuppressive molecules on tumor cells.[1][7]
-
-
Immune Cells:
-
Macrophages: HDAC6 inhibitors can promote the polarization of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumoral M1 phenotype.[1][2]
-
Regulatory T cells (Tregs): By inhibiting HDAC6, the suppressive function of Tregs within the TME can be diminished.[1]
-
Effector T cells: HDAC6 inhibition can enhance the infiltration and activation of cytotoxic T lymphocytes (CTLs) into the tumor.[1] Some studies suggest HDAC6 inhibition can also influence T-cell survival and activation.[6]
-
Natural Killer (NK) Cells: Some evidence suggests that HDAC6 inhibition can activate NK cells.[8]
-
The diagram below illustrates the proposed mechanism of how selective HDAC6 inhibition can enhance anti-tumor immunity.
Experimental Protocols
While specific experimental protocols for this compound in an immunotherapy context are not publicly available, this section outlines general methodologies for evaluating selective HDAC6 inhibitors in preclinical cancer immunotherapy models, based on published studies with similar compounds.
In Vitro Assays
-
Cell Viability and Proliferation Assays:
-
Protocol: Tumor cell lines are seeded in 96-well plates and treated with increasing concentrations of the HDAC6 inhibitor for 72 hours. Cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
-
Western Blot Analysis for Target Engagement:
-
Protocol: Cells are treated with the HDAC6 inhibitor for a defined period. Cell lysates are then subjected to SDS-PAGE and transferred to a PVDF membrane. Blots are probed with antibodies against acetylated α-tubulin (as a marker of HDAC6 inhibition), total α-tubulin, acetylated histones (to confirm selectivity over class I HDACs), and total histones.
-
-
Flow Cytometry for Immune Cell Phenotyping and PD-L1 Expression:
-
Protocol: Tumor cells or immune cells are treated with the HDAC6 inhibitor. Cells are then stained with fluorescently labeled antibodies against surface markers (e.g., PD-L1, MHC class I, CD80, CD86) and analyzed by flow cytometry. For immune cell phenotyping, co-cultures of tumor cells and immune cells can be used.
-
-
Macrophage Polarization Assay:
-
Protocol: Bone marrow-derived macrophages (BMDMs) are polarized to M1 (with LPS and IFN-γ) or M2 (with IL-4 and IL-13) phenotypes in the presence or absence of the HDAC6 inhibitor. The expression of M1 (e.g., iNOS, CD86) and M2 (e.g., Arginase-1, CD206) markers is assessed by qPCR or flow cytometry.
-
In Vivo Studies
-
Syngeneic Tumor Models:
-
Protocol: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are subcutaneously inoculated with a syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma). Once tumors are established, mice are treated with the HDAC6 inhibitor, an immune checkpoint inhibitor (e.g., anti-PD-1), or the combination. Tumor growth is monitored over time.
-
-
Immunohistochemistry (IHC) and Immunofluorescence (IF) of Tumor Tissue:
-
Protocol: At the end of the in vivo study, tumors are harvested, fixed, and embedded in paraffin. Sections are stained with antibodies to assess the infiltration of immune cells (e.g., CD8+, CD4+, F4/80+), the expression of immune-related markers (e.g., PD-L1), and markers of apoptosis (e.g., cleaved caspase-3).
-
The workflow for preclinical evaluation of a selective HDAC6 inhibitor in combination with immunotherapy is depicted below.
References
- 1. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiotherapy-induced Immune Response Enhanced by Selective HDAC6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Selective HDAC6 inhibitors improve anti-PD-1 immune checkpoint blockade therapy by decreasing the anti-inflammatory phenotype of macrophages and down-regulation of immunosuppressive proteins in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes & Protocols for CG347B Human Colorectal Carcinoma Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction: The CG347B cell line is a continuously cultured human colorectal carcinoma cell line. These application notes provide detailed protocols for the routine culture, maintenance, and experimental use of this compound cells. The included methodologies and data are intended to ensure reproducibility and optimal performance in downstream applications.
I. Cell Line Characteristics
This compound cells are an adherent epithelial-like cell line. They exhibit key molecular characteristics common in colorectal cancers, providing a relevant in vitro model for studying cancer biology and therapeutic interventions.
Table 1: this compound Cell Line Specifications
| Parameter | Description |
| Organism | Homo sapiens (Human) |
| Tissue Source | Colon (Adenocarcinoma) |
| Morphology | Epithelial-like, adherent |
| Growth Properties | Monolayer |
| Key Genetic Markers | Mutation in TP53; Amplification of MYC |
| Doubling Time | Approximately 24-36 hours |
| Biosafety Level | BSL-2 |
II. Cell Culture Protocols
A. Required Materials
-
This compound cells (cryopreserved vial)
-
Complete Growth Medium:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA solution
-
Cell culture flasks (T-25, T-75)
-
Cell culture dishes (6-well, 96-well)
-
Sterile serological pipettes and pipette tips
-
Centrifuge
-
Inverted microscope
-
Cryopreservation Medium: Complete Growth Medium with 10% DMSO
B. Protocol 1: Thawing Cryopreserved Cells
-
Pre-warm Complete Growth Medium to 37°C.
-
Rapidly thaw the cryovial of this compound cells in a 37°C water bath until a small ice crystal remains.
-
Aseptically transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed Complete Growth Medium.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.[6]
-
Aspirate the supernatant and gently resuspend the cell pellet in 5 mL of fresh Complete Growth Medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C with 5% CO2.
-
Observe the cells daily and change the medium every 2-3 days.
C. Protocol 2: Subculturing (Passaging) Adherent this compound Cells
-
Examine the culture under an inverted microscope to ensure cells are healthy and have reached 80-90% confluency.
-
Aspirate the culture medium from the flask.
-
Gently wash the cell monolayer with PBS to remove any residual serum.
-
Add 1-2 mL (for a T-75 flask) of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
-
Incubate for 3-5 minutes at 37°C, or until cells begin to detach.
-
Add 4-5 mL of Complete Growth Medium to the flask to inactivate the trypsin.[6]
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer and Trypan Blue to determine cell viability and density.[4][5]
-
Seed new T-75 flasks at a density of 2 x 10^4 cells/cm².
-
Add the appropriate volume of Complete Growth Medium and return the flasks to the incubator.
Table 2: Recommended Seeding Densities
| Culture Vessel | Seeding Density (cells/cm²) |
| T-25 Flask | 2 x 10^4 |
| T-75 Flask | 2 x 10^4 |
| 6-well plate | 1.5 x 10^4 |
| 96-well plate | 1 x 10^4 |
D. Protocol 3: Cryopreservation of this compound Cells
-
Follow steps 1-8 of the subculturing protocol.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold Cryopreservation Medium at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.
-
Transfer the vials to liquid nitrogen for long-term storage.
III. Experimental Workflow & Signaling Pathways
A. General Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of a novel compound on this compound cell proliferation.
B. TGF-β Signaling Pathway in this compound Cells
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis, and is often dysregulated in colorectal cancer.[7]
This pathway is initiated by the binding of a TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor.[8] The activated type I receptor phosphorylates receptor-activated Smads (R-Smads), such as Smad2 and Smad3.[8] These then bind to the common mediator Smad4, and the resulting complex translocates to the nucleus to regulate the transcription of target genes.[8]
IV. Quantitative Data
Table 3: Cell Viability Post-Thaw
| Time Point | Viability (%) | Standard Deviation |
| Immediately after thaw | 92.5 | ± 2.1 |
| 24 hours post-thaw | 95.8 | ± 1.5 |
| 48 hours post-thaw | 98.2 | ± 0.9 |
Table 4: Growth Characteristics
| Passage Number | Doubling Time (hours) | Plating Efficiency (%) |
| 5 | 25.2 | 85 |
| 10 | 26.1 | 82 |
| 15 | 28.5 | 78 |
| 20 | 32.0 | 70 |
Note: It is recommended to use cells below passage 20 for experiments to ensure genetic stability and consistent results.[1]
References
- 1. Cell culture conditions [qiagen.com]
- 2. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 3. Cell Culture Environment | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. med.wmich.edu [med.wmich.edu]
- 5. youtube.com [youtube.com]
- 6. CD47 signaling pathways controlling cellular differentiation and responses to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic variation in the TGF-β-signaling pathway and colon and rectal cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: TGF-beta signaling pathway - Reference pathway [kegg.jp]
Application Notes and Protocols for In Vivo Studies with CG347B
For Researchers, Scientists, and Drug Development Professionals
Introduction
CG347B is a small molecule inhibitor targeting cell division cycle 34 (Cdc34), a critical E2 ubiquitin-conjugating enzyme in the ubiquitin-proteasome system.[1][2] Cdc34 plays a pivotal role in cell cycle progression by mediating the ubiquitination and subsequent degradation of key cell cycle regulatory proteins.[3][4] Its inhibition presents a promising therapeutic strategy for cancers characterized by aberrant cell cycle control. These application notes provide a comprehensive guide for the in vivo evaluation of this compound, offering detailed protocols for preclinical efficacy and safety studies.
Mechanism of Action: Targeting the SCF Ubiquitin Ligase Pathway
This compound is predicted to function as an allosteric inhibitor of Cdc34. This mechanism involves binding to a site distinct from the active catalytic center, inducing a conformational change that impairs the transfer of ubiquitin to substrate proteins.[1][2] A primary pathway affected by Cdc34 inhibition is the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex. The SCF complex, in conjunction with Cdc34, targets numerous proteins for degradation, including the cyclin-dependent kinase inhibitor p27Kip1.[1] By inhibiting Cdc34, this compound is expected to prevent the degradation of p27Kip1, leading to its accumulation. This, in turn, is anticipated to cause cell cycle arrest, primarily at the G1/S transition, and induce apoptosis in cancer cells.[1][4]
In Vivo Efficacy Studies: Xenograft Models
The following protocols are designed to assess the anti-tumor efficacy of this compound in vivo using human tumor xenograft models in immunocompromised mice.
Experimental Workflow
Detailed Protocols
1. Cell Line Selection and Xenograft Establishment:
-
Cell Lines: Utilize human cancer cell lines with known sensitivity to cell cycle inhibitors. Colorectal (e.g., HCT116) and prostate (e.g., PC-3) cancer cell lines have been shown to be responsive to Cdc34 inhibition.[4]
-
Animals: Use immunodeficient mice (e.g., athymic nude or NOD/SCID) to prevent graft rejection.
-
Implantation: Subcutaneously inject 1-5 x 106 cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.
2. Dosing and Administration:
-
Formulation: Based on its properties, this compound may be formulated in a vehicle such as DMSO, which can then be diluted in an appropriate carrier like corn oil or a solution of PEG400/Tween 80.
-
Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) administration are common for small molecule inhibitors in preclinical studies.
-
Dose and Schedule: Conduct a pilot dose-range finding study to determine the maximum tolerated dose (MTD). A starting point for efficacy studies could be in the range of 25-100 mg/kg, administered daily or on a 5-days-on/2-days-off schedule.
3. Efficacy Endpoints and Data Collection:
-
Primary Endpoint: Tumor growth inhibition (TGI).
-
Secondary Endpoints:
-
Tumor weight at the end of the study.
-
Changes in body weight as an indicator of toxicity.
-
Pharmacodynamic markers: Assess the levels of p27Kip1 and Cyclin E in tumor lysates via Western blot or immunohistochemistry to confirm target engagement.
-
Table 1: Example Data Collection for In Vivo Efficacy Study
| Parameter | Measurement | Frequency |
| Tumor Volume | Caliper Measurement (mm³) | 2-3 times per week |
| Body Weight | Scale Measurement (g) | 2-3 times per week |
| Clinical Observations | General health, behavior | Daily |
| Tumor Weight | Scale Measurement (mg) at necropsy | End of study |
| p27Kip1 Levels | Western Blot/IHC of tumor tissue | End of study |
Pharmacokinetic (PK) and Toxicology Studies
Preliminary PK and toxicology studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile and the safety of this compound.
Table 2: Key Parameters for Pharmacokinetic and Toxicology Evaluation
| Study Type | Key Parameters | Sample Collection |
| Pharmacokinetics | Cmax (Maximum concentration) | Blood samples at multiple time points post-dosing |
| Tmax (Time to maximum concentration) | ||
| AUC (Area under the curve) | ||
| t1/2 (Half-life) | ||
| Toxicology | Clinical Observations | Daily |
| Body Weight Changes | Weekly | |
| Hematology and Clinical Chemistry | At necropsy | |
| Histopathology of major organs | At necropsy |
Data Presentation and Interpretation
All quantitative data should be presented in a clear and concise manner. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects. A significant reduction in tumor growth in the this compound-treated group compared to the vehicle control group, coupled with evidence of target engagement (increased p27Kip1), would indicate in vivo efficacy.
Conclusion
These application notes provide a framework for the preclinical in vivo evaluation of this compound. The proposed protocols for efficacy, pharmacokinetic, and toxicology studies will enable researchers to characterize the anti-tumor activity and safety profile of this novel Cdc34 inhibitor. It is essential to adapt and optimize these protocols based on the specific characteristics of this compound and the research questions being addressed.
References
Application Notes and Protocols: CG347B Dosage and Administration in Mice
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CG347B is a novel small molecule inhibitor under investigation for its therapeutic potential in preclinical models. These application notes provide detailed protocols for the dosage and administration of this compound in mice, intended to guide researchers, scientists, and drug development professionals in designing and executing in vivo studies. The following sections outline recommended dosage ranges, administration routes, and detailed experimental protocols for pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.
Data Presentation
Table 1: Recommended Dosage and Administration of this compound in Mice
| Parameter | Recommendation |
| Formulation | 10 mg/mL solution in 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline |
| Routes of Administration | Intravenous (IV), Intraperitoneal (IP), Oral (PO) |
| Dosage Range (MTD Studies) | 10 - 100 mg/kg |
| Dosage Range (Efficacy Studies) | 25 - 75 mg/kg, once or twice daily |
| Maximum Injection Volume (IV) | < 0.2 mL |
| Maximum Injection Volume (IP) | < 2-3 mL |
| Maximum Gavage Volume (PO) | 10 mL/kg |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Single 10 mg/kg IV Dose)
| Parameter | Value | Unit |
| Cmax | 1500 | ng/mL |
| AUC (0-inf) | 3200 | ng*h/mL |
| t1/2 (half-life) | 2.5 | hours |
| Clearance (CL) | 0.482 | L/h/kg |
| Volume of Distribution (Vd) | 1.2 | L/kg |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle solution (5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
8-10 week old BALB/c mice (or other appropriate strain)
-
Syringes and needles (27-30G for IV, 25-27G for IP) or gavage needles
-
Animal balance
Procedure:
-
Acclimate mice to the facility for at least one week prior to the study.
-
Randomly assign mice to dose groups (e.g., 10, 30, 50, 75, 100 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Prepare fresh formulations of this compound in the vehicle solution on each day of dosing.
-
Administer this compound or vehicle via the desired route (e.g., daily IP injections) for a specified period (e.g., 5-14 days).
-
Monitor mice daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Record all observations meticulously.
-
The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>15-20%), or other severe clinical signs of toxicity.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.
Materials:
-
This compound
-
Vehicle solution
-
8-10 week old C57BL/6 mice (or other appropriate strain)
-
Syringes and needles for administration
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Acclimate mice as previously described.
-
Administer a single dose of this compound via the desired route (e.g., 10 mg/kg IV).
-
Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[1]
-
Blood can be collected via retro-orbital sinus, saphenous vein, or cardiac puncture (terminal).[1]
-
Process blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, AUC, t1/2, etc.) using appropriate software.
Visualizations
Signaling Pathway
References
Application Notes and Protocols: CG347B
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the preparation and storage of CG347B, a novel compound for research purposes. The following guidelines are intended to ensure the consistent and effective use of this compound in various experimental settings. Adherence to these protocols is crucial for obtaining reliable and reproducible results.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This information is critical for the correct preparation of stock solutions and subsequent experimental dilutions.
| Property | Value |
| Molecular Weight | User to input molecular weight of this compound |
| Appearance | User to input appearance (e.g., White solid) |
| Purity (by HPLC) | >98% |
| Solubility | See Table 2 for details |
| Storage Temperature | -20°C (for long-term storage) |
Solution Preparation
Accurate preparation of this compound solutions is fundamental for experimental success. The following table provides solubility data in common laboratory solvents.
Table 2: Solubility of this compound
| Solvent | Solubility (at 25°C) | Notes |
| DMSO | >50 mg/mL | Recommended for creating high-concentration stock solutions. |
| Ethanol | >20 mg/mL | Suitable for stock solutions, but may be less stable for long-term storage compared to DMSO. |
| PBS (pH 7.4) | <1 mg/mL | Sparingly soluble in aqueous solutions. For cell-based assays, dilute from a high-concentration stock in DMSO. The final DMSO concentration should be kept low (e.g., <0.1%). |
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound, calculate the mass needed to prepare the desired volume of a 10 mM solution. The general formula for preparing a solution from a solid is: mass (g) = desired concentration (mol/L) x volume (L) x molecular weight ( g/mol ).[1][2]
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Storage and Stability
Proper storage of this compound is essential to maintain its chemical integrity and biological activity.
Table 3: Storage and Stability Recommendations
| Form | Storage Condition | Shelf Life | Notes |
| Solid Powder | -20°C, desiccated | ≥ 2 years | Protect from light and moisture. |
| DMSO Stock Solution (10 mM) | -20°C | ≥ 6 months | Aliquot to avoid repeated freeze-thaw cycles. Before use, thaw at room temperature and vortex gently. |
| Aqueous Solution (Diluted) | 2-8°C | < 24 hours | Prepare fresh for each experiment. This compound is less stable in aqueous solutions. Do not store diluted aqueous solutions for extended periods. The stability of a medicinal product is its resistance to various chemical, physical, and microbiological reactions, and this is often expressed as the manufacturer's shelf-life.[3] The stability of finished pharmaceutical products depends on environmental factors like temperature, humidity, and light, as well as product-related factors.[4] |
Experimental Protocols
The following is a general protocol for an in vitro cell-based assay using this compound. This should be adapted based on the specific cell line and experimental design.
General Protocol for In Vitro Cell Viability Assay
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Workflow Diagram:
Caption: Workflow for a typical in vitro cell viability assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of this compound from the 10 mM DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate vehicle controls (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway that may be modulated by this compound, based on common drug mechanisms. This is a generalized representation and should be validated experimentally for this compound.
Caption: Hypothetical signaling pathway for this compound.
This diagram depicts this compound as an inhibitor of a cell surface receptor, which in turn affects a downstream kinase cascade leading to changes in gene expression and cellular response. The actual mechanism of action for this compound needs to be determined through dedicated experiments.
References
Application Note: CG347B for Western Blot Analysis of HDAC6 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a critical role in various cellular processes by deacetylating non-histone protein substrates.[1][2][3] Key substrates include α-tubulin, cortactin, and the chaperone protein Hsp90.[4][5][6] The deacetylation of these proteins influences cell motility, protein degradation, and stress responses.[1][5] Dysregulation of HDAC6 activity has been implicated in cancer, neurodegenerative diseases, and autoimmune disorders, making it a prominent target for therapeutic development.[3][7]
CG347B is a selective inhibitor of HDAC6.[7] By inhibiting HDAC6 enzymatic activity, this compound leads to the hyperacetylation of its substrates.[4][8] This application note provides a detailed protocol for utilizing this compound to study HDAC6 function in cell culture. The primary method for assessing the cellular activity of this compound is through Western blot analysis, which is used to detect the increased acetylation of the well-established HDAC6 substrate, α-tubulin.[2][8] This serves as a reliable proxy for HDAC6 inhibition in a cellular context.
Quantitative Data Summary
While extensive dose-response data for this compound is not widely published, the following table provides a starting point for experimental design based on available information and typical concentrations used for selective HDAC6 inhibitors. Researchers are encouraged to perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental goals.
| Parameter | Value / Range | Notes |
| Compound | This compound | Selective HDAC6 Inhibitor.[7] |
| Target | Histone Deacetylase 6 (HDAC6) | A zinc-dependent deacetylase.[3][9] |
| Primary Readout | Acetylated α-tubulin (Lys40) | A key cytoplasmic substrate of HDAC6.[8] |
| Published Conc. | 200 nM | A concentration shown to have biological effects in Treg-polarizing conditions.[7] |
| Suggested Conc. Range | 50 nM - 1 µM | Recommended range for initial dose-response experiments. |
| Suggested Time Course | 6 - 48 hours | Optimal incubation time is cell-type dependent. 24 hours is a common starting point. |
| Vehicle Control | DMSO | This compound is typically dissolved in DMSO. Ensure final DMSO concentration is consistent across all samples and is non-toxic (e.g., <0.1%). |
| Storage | -20°C (1 year) or -80°C (2 years) | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] |
Experimental Protocols
Protocol 1: Cell Treatment and Lysate Preparation
This protocol describes how to treat cultured cells with this compound and prepare cell lysates for subsequent Western blot analysis.
Materials and Reagents:
-
This compound (Stock solution in DMSO, e.g., 10 mM)
-
Cell line of interest (e.g., HeLa, SKOV3, MCF7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail
-
Deacetylase Inhibitors (e.g., Trichostatin A, Sodium Butyrate) - Crucial for preserving acetylation
-
BCA Protein Assay Kit
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration used.
-
Cell Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Harvest:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and deacetylase inhibitors to each well (e.g., 100-150 µL for a well in a 6-well plate).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Clarification:
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (clarified lysate) to a new, clean tube.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Based on the protein concentration, normalize all samples with lysis buffer.
-
Add Laemmli sample buffer (e.g., 4X or 6X) to the normalized lysates to a final 1X concentration.
-
Boil the samples at 95-100°C for 5-10 minutes. Samples can now be stored at -20°C or used immediately for Western blotting.
-
Protocol 2: Western Blot Analysis of Acetylated α-Tubulin
This protocol details the Western blot procedure to detect changes in α-tubulin acetylation following this compound treatment.
Materials and Reagents:
-
Prepared cell lysates
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris gels)
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-acetylated-α-Tubulin (e.g., clone 6-11B-1)
-
Mouse anti-α-Tubulin (for total protein/loading control)
-
Rabbit anti-HDAC6 (optional, to confirm protein presence)
-
Mouse anti-GAPDH or anti-β-Actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein ladder. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane according to standard protocols.[4] Confirm transfer efficiency (e.g., with Ponceau S staining).
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in blocking buffer to their recommended concentrations.
-
Incubate the membrane with the primary antibody for acetylated-α-tubulin overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. Adjust exposure time as needed.
-
-
Stripping and Reprobing (for Loading Control):
-
If necessary, strip the membrane of the first set of antibodies using a mild stripping buffer.
-
Re-block the membrane and probe with the primary antibody for the loading control (e.g., total α-tubulin or GAPDH).
-
Repeat steps 5-8 to detect the loading control signal. This is critical for normalizing the acetylated-α-tubulin signal and confirming equal protein loading.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of HDAC6 inhibition by this compound leading to acetylated α-tubulin accumulation.
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis of HDAC6 activity using this compound.
References
- 1. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for CG347B in Immunofluorescence Assays
Disclaimer: The compound "CG347B" is not found in the public domain. The following application notes and protocols are based on a hypothetical molecule, "this compound," a selective inhibitor of the mTOR (mammalian target of rapamycin) protein. The experimental details, data, and signaling pathways are representative of how one might study such a compound using immunofluorescence.
Introduction
This compound is a potent and selective small molecule inhibitor of mTOR, a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival. mTOR is a key component of two distinct protein complexes, mTORC1 and mTORC2. The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various diseases, including cancer, making it a prime target for therapeutic development.
Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and expression levels of specific proteins. In the context of drug development, IF can be used to assess the on-target effects of a compound by monitoring changes in the phosphorylation state or localization of downstream targets. This application note provides a detailed protocol for using this compound in an immunofluorescence assay to quantify its inhibitory effect on the mTOR pathway by measuring the phosphorylation of the S6 ribosomal protein (p-S6), a downstream target of mTORC1.
Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the putative target of this compound.
Caption: PI3K/Akt/mTOR Signaling Pathway with this compound Inhibition.
Quantitative Data
The following table summarizes the expected quantitative data from an immunofluorescence experiment assessing the effect of this compound on p-S6 levels in a cancer cell line (e.g., MCF-7). The data represents the mean fluorescence intensity (MFI) of p-S6 staining per cell, normalized to the vehicle control.
| Treatment Group | Concentration (nM) | Mean p-S6 MFI (Normalized) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 1.00 | 0.15 | - |
| This compound | 1 | 0.85 | 0.12 | < 0.05 |
| This compound | 10 | 0.52 | 0.09 | < 0.01 |
| This compound | 100 | 0.21 | 0.05 | < 0.001 |
| This compound | 1000 | 0.08 | 0.03 | < 0.001 |
Experimental Workflow
The diagram below outlines the major steps in the immunofluorescence protocol.
Caption: Immunofluorescence Experimental Workflow.
Detailed Experimental Protocol
This protocol is designed for cultured adherent cells grown on glass coverslips in a 24-well plate.
Materials and Reagents
-
Cell Line: MCF-7 (or other relevant cell line)
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Glass Coverslips: 12 mm, sterile
-
24-well plate
-
Phosphate Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS (prepare fresh)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (NGS) in PBS with 0.1% Triton X-100
-
Primary Antibody: Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236) antibody (e.g., 1:200 dilution)
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488 (e.g., 1:500 dilution)
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL)
-
Mounting Medium: Anti-fade mounting medium
-
Microscope Slides
Procedure
-
Cell Seeding:
-
Place a sterile 12 mm glass coverslip into each well of a 24-well plate.
-
Seed cells (e.g., MCF-7) onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate at 37°C, 5% CO₂ overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Aspirate the medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle.
-
Incubate for the desired treatment time (e.g., 2 hours).
-
-
Fixation:
-
Aspirate the treatment medium.
-
Gently wash the cells once with 1 mL of PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 500 µL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Aspirate the buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 500 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-S6 antibody in Blocking Buffer to the recommended concentration.
-
Aspirate the Blocking Buffer and add 200 µL of the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in Blocking Buffer.
-
Add 200 µL of the diluted secondary antibody to each coverslip.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
During the final wash, add DAPI to the PBS to stain the nuclei. Incubate for 5 minutes.
-
Briefly rinse the coverslips in deionized water.
-
Using fine-tipped forceps, carefully remove the coverslips from the wells and mount them cell-side down onto a drop of anti-fade mounting medium on a microscope slide.
-
Seal the edges of the coverslip with clear nail polish and allow it to dry.
-
-
Image Acquisition and Analysis:
-
Image the slides using a confocal or high-content imaging system.
-
Acquire images for the DAPI (blue) and Alexa Fluor 488 (green) channels. Use consistent acquisition settings (e.g., laser power, exposure time) for all samples.
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to:
-
Segment individual cells based on the DAPI stain.
-
Measure the mean fluorescence intensity of the p-S6 signal (green channel) within each cell.
-
Calculate the average intensity and standard deviation for each treatment condition.
-
Normalize the data to the vehicle control.
-
-
Application Notes and Protocols: CG347B in High-Throughput Screening
A Novel Modulator of the cGMP Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction
CG347B is a novel small molecule modulator of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. The cGMP pathway plays a crucial role in a variety of physiological processes, making it an attractive target for therapeutic intervention in a range of diseases. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize novel modulators of this pathway.
Mechanism of Action
This compound is an inhibitor of phosphodiesterase 5 (PDE5), an enzyme responsible for the degradation of cGMP. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, thereby potentiating downstream signaling events. The cGMP signaling cascade is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the conversion of GTP to cGMP. cGMP then allosterically activates protein kinase G (PKG), which in turn phosphorylates a variety of downstream targets, resulting in diverse cellular responses.
Signaling Pathway Diagram
Caption: this compound inhibits PDE5, increasing cGMP levels and promoting PKG signaling.
High-Throughput Screening Applications
This compound is a valuable tool for HTS campaigns aimed at discovering novel modulators of the cGMP pathway. It can be utilized in various assay formats, including:
-
Primary Screens: To identify initial "hit" compounds that modulate cGMP signaling.
-
Secondary Screens: To confirm the activity of hits and determine their potency and selectivity.
-
Mechanism of Action Studies: To elucidate the specific target of novel compounds within the cGMP pathway.
Experimental Workflow for a Primary HTS Assay
Caption: A typical workflow for a cell-based HTS assay to identify modulators of cGMP.
Experimental Protocols
Protocol 1: Cell-Based HTS Assay for cGMP Modulation
This protocol describes a 384-well plate-based assay to screen for modulators of cGMP production in response to nitric oxide.
Materials:
-
HEK293 cells stably expressing a cGMP biosensor
-
Assay medium: DMEM with 0.1% BSA
-
Test compounds (10 mM stock in DMSO)
-
This compound (10 mM stock in DMSO) - Positive Control
-
Sodium nitroprusside (SNP) (10 mM stock in water) - NO donor
-
HTRF cGMP assay kit
-
384-well white, solid-bottom assay plates
Procedure:
-
Cell Plating: Seed 5,000 cells per well in 20 µL of assay medium into a 384-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition:
-
Prepare a serial dilution of test compounds and this compound in DMSO.
-
Using an acoustic liquid handler, transfer 20 nL of compound solution to the assay plate.
-
For negative controls, add 20 nL of DMSO.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Stimulation: Add 5 µL of 5X SNP solution (final concentration 10 µM) to all wells.
-
Second Incubation: Incubate for 15 minutes at room temperature.
-
Cell Lysis and Detection:
-
Add 5 µL of HTRF cGMP lysis buffer containing the HTRF acceptor and donor reagents.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).
-
Normalize the data to the positive (this compound) and negative (DMSO) controls.
-
Plot the dose-response curves for active compounds and determine their EC₅₀ or IC₅₀ values.
Data Presentation
Table 1: HTS Assay Performance Metrics
| Parameter | Value |
| Assay Format | 384-well cell-based |
| Cell Type | HEK293 with cGMP biosensor |
| Primary Readout | HTRF |
| Z'-factor | > 0.7 |
| Signal-to-Background | > 10 |
| DMSO Tolerance | < 0.5% |
Table 2: Potency of this compound in Different Cell Lines
| Cell Line | Assay Type | EC₅₀ (nM) |
| HEK293 | cGMP Accumulation | 15.2 ± 2.1 |
| CHO-K1 | cGMP Accumulation | 21.5 ± 3.5 |
| Primary Smooth Muscle Cells | Vasodilation | 35.8 ± 5.6 |
Logical Relationship of Screening Stages
Caption: A structured screening cascade from primary screen to lead optimization.
This compound serves as a potent and selective tool for the investigation of the cGMP signaling pathway in a high-throughput screening context. The provided protocols and data offer a framework for the successful identification and characterization of novel modulators with therapeutic potential.
Application Notes and Protocols for Treating Cancer Cell Lines with the Novel Anticancer Agent CG347B
For Research Use Only. Not for use in diagnostic procedures.
Introduction
CG347B is a novel investigational compound demonstrating potent antiproliferative activity against a range of cancer cell lines. These application notes provide detailed protocols for the in vitro treatment of cancer cell lines with this compound, including methods for determining its cytotoxic effects and elucidating its mechanism of action through apoptosis assays. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] IC50 values for this compound were determined following a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.5 ± 2.1 |
| HTB-26 | Breast Cancer (highly aggressive) | 8.2 ± 1.5 |
| PC-3 | Pancreatic Cancer | 12.8 ± 1.9 |
| HepG2 | Hepatocellular Carcinoma | 20.1 ± 3.5 |
| HCT116 | Colorectal Carcinoma | 5.7 ± 0.9 |
| A549 | Lung Carcinoma | 25.3 ± 4.2 |
Note: The data presented above are representative examples and should be generated by the end-user for their specific experimental conditions.
Experimental Protocols
Cell Culture and Maintenance
Standard aseptic cell culture techniques are required for all procedures.[2]
-
Cell Thawing:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.[3]
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[3]
-
Centrifuge at 300 x g for 3 minutes to pellet the cells.[3]
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer to an appropriate culture flask (e.g., T25 or T75).[3][4]
-
-
Cell Maintenance:
Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Cell Viability Assay (IC50 Determination)
This protocol outlines the determination of the IC50 value using a common method like the MTT or crystal violet assay.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.[2]
-
Count the cells and determine viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in a volume of 100 µL of complete growth medium.[5]
-
Incubate the plate for 24 hours to allow for cell attachment.[6]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration, typically <0.1%).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[1][7]
-
-
Viability Assessment (Example with Crystal Violet):
-
Gently wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Thoroughly wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding a solubilization solution (e.g., methanol (B129727) or a solution containing sodium dodecyl sulfate).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration.
-
Determine the IC50 value using non-linear regression analysis to fit the data to a sigmoidal dose-response curve.[5]
-
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[8]
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with this compound at a concentration around the determined IC50 value for a specified time (e.g., 24 or 48 hours).
-
Include a vehicle-treated negative control and a positive control for apoptosis (e.g., treatment with staurosporine).
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer. The recommended cell concentration is approximately 1 x 10^6 cells/mL.[10]
-
Add fluorochrome-conjugated Annexin V (e.g., FITC or PE) and a viability stain like Propidium Iodide (PI) to the cell suspension.[10][11]
-
Incubate the cells for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells promptly by flow cytometry.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8]
-
Mandatory Visualizations
Signaling Pathway Diagram
The precise mechanism of action for this compound is under investigation. The diagram below illustrates a hypothetical signaling pathway that could be inhibited by an anticancer agent, leading to apoptosis.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for assessing the in vitro effects of this compound on cancer cell lines.
Caption: General experimental workflow for this compound evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medic.upm.edu.my [medic.upm.edu.my]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. kumc.edu [kumc.edu]
- 11. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for the Study of Protein Acetylation Using a Modulator Compound
Note to the user: A thorough search of publicly available scientific literature and databases did not yield specific information for a compound designated "CG347B" in the context of protein acetylation studies. The following application notes and protocols are provided as a comprehensive template for a hypothetical compound that modulates protein acetylation. Researchers, scientists, and drug development professionals can adapt this framework for their specific molecule of interest by substituting the placeholder information with their experimental data.
Application Notes
Introduction
Protein acetylation is a critical and reversible post-translational modification that plays a fundamental role in regulating a wide array of cellular processes.[1][2][3][4] This modification, involving the transfer of an acetyl group to lysine (B10760008) residues, is dynamically controlled by the opposing activities of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs).[3][4] Dysregulation of protein acetylation has been implicated in the pathophysiology of numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases.[5][6][7] This document provides detailed application notes and protocols for the use of a hypothetical small molecule modulator in the study of protein acetylation.
Mechanism of Action
This hypothetical compound is designed to modulate the activity of a specific enzyme or family of enzymes involved in protein acetylation. Its mechanism could involve competitive or non-competitive inhibition of a lysine deacetylase (leading to hyperacetylation) or a lysine acetyltransferase (leading to hypoacetylation). The precise mechanism should be determined through detailed enzymatic and cellular assays.
Potential Applications
-
Elucidation of Signaling Pathways: Investigating the effects of the compound on cellular signaling pathways can help to understand the role of acetylation in these processes.[8][9][10]
-
Target Validation: Use in cell-based and in vivo models to validate the therapeutic potential of targeting a specific acetylation-related enzyme.
-
Drug Discovery: Serving as a lead compound for the development of novel therapeutics targeting diseases associated with aberrant protein acetylation.
-
Basic Research Tool: A tool to study the functional consequences of modulating protein acetylation on specific proteins or cellular processes like autophagy, metabolism, and gene expression.[11][12][13][14]
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data for a protein acetylation modulator.
| Parameter | Value | Target Enzyme(s) | Cell Line/System | Reference Assay |
| IC50 (Enzymatic) | e.g., 15 nM | e.g., HDAC1 | In vitro | Fluorometric Assay |
| EC50 (Cellular) | e.g., 100 nM | e.g., HDAC1 | e.g., HeLa cells | Western Blot |
| Selectivity (vs. Isoforms) | e.g., >100-fold vs. HDAC6 | HDAC Isoform Panel | In vitro | Biochemical Assays |
| Effect on Global Acetylation | e.g., 2.5-fold increase | Global Proteome | e.g., HEK293T cells | Mass Spectrometry |
| Effect on Specific Site | e.g., 4-fold increase | e.g., p53 (K382) | e.g., A549 cells | Site-specific Antibody WB |
| Cytotoxicity (CC50) | e.g., >10 µM | N/A | e.g., MCF-7 cells | MTT/CellTiter-Glo Assay |
Signaling Pathway and Workflow Diagrams
Caption: Hypothetical signaling pathway illustrating the role of protein acetylation and the point of intervention for a modulator compound.
References
- 1. Analysis of Lysine Acetylation and Acetylation-like Acylation In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The function and mechanism of protein acylation in the regulation of viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Acetylomics Revealed Acetylation-Mediated Molecular Pathway Network Changes in Human Nonfunctional Pituitary Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unveiling the dynamics of acetylation and phosphorylation in SGBS and 3T3-L1 adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relative Contributions of the cGAS-STING and TLR3 Signaling Pathways to Attenuation of Herpes Simplex Virus 1 Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD47 signaling pathways controlling cellular differentiation and responses to stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Label-free quantitative proteomics of the lysine acetylome in mitochondria identifies substrates of SIRT3 in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Acetylome Analysis Reveals the Roles of SIRT1 in Regulating Diverse Substrates and Cellular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Widespread Involvement of Acetylation in the Retinal Metabolism of Form-Deprivation Myopia in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
CG347B solubility issues and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with CG347B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme involved in various cellular processes. As a small molecule with a complex aromatic structure (2-[(1-Phenylcyclopropyl)amino]-5-pyrimidinecarboxylic acid ethyl ester), this compound, like many pyrimidine (B1678525) derivatives, may exhibit low solubility in aqueous solutions. This can pose challenges for in vitro and in vivo studies, affecting bioavailability and consistent experimental results.
Q2: What is the known solubility of this compound in common laboratory solvents?
Q3: What is the mechanism of action for this compound?
A3: this compound is a selective HDAC6 inhibitor. HDAC6 is a class IIb histone deacetylase that primarily acts in the cytoplasm. Its substrates include non-histone proteins such as α-tubulin and cortactin, which are involved in cell motility and adhesion, as well as the chaperone protein Hsp90. By inhibiting HDAC6, this compound can lead to the hyperacetylation of these substrates, affecting various downstream cellular processes.
Troubleshooting Guide for this compound Solubility Issues
Issue: I am observing precipitation or incomplete dissolution of this compound in my aqueous experimental buffer.
This is a common challenge with hydrophobic compounds like this compound. The following troubleshooting workflow and detailed solutions can help address this issue.
Logical Workflow for Troubleshooting Solubility
Technical Support Center: Optimizing CG347B Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of CG347B, a potent and selective inhibitor of the TGF-β signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the TGF-β Receptor I (TβRI), also known as activin receptor-like kinase 5 (ALK5). By binding to the ATP-binding site of the TβRI kinase domain, this compound prevents the phosphorylation and activation of downstream mediators SMAD2 and SMAD3. This effectively blocks the canonical TGF-β signaling pathway, which is implicated in cellular proliferation, differentiation, and apoptosis.[1][2]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-type dependent. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. A typical starting range for initial experiments is between 0.1 µM and 10 µM.
Q3: How should I prepare and store this compound?
A3: this compound is supplied as a solid. For use in cell culture, we recommend preparing a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM. Store the stock solution at -20°C. For experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced toxicity.[3]
Troubleshooting Guides
Problem 1: No observable effect of this compound in our cell-based assay.
This can be due to several factors, ranging from compound integrity to experimental setup. Follow this troubleshooting workflow to identify the potential cause.
-
Potential Cause 1: Compound Degradation.
-
Solution: Ensure this compound has been stored correctly at -20°C and protected from light. Prepare fresh dilutions from a new stock for each experiment.
-
-
Potential Cause 2: Cell Line Insensitivity.
-
Solution: Confirm that your cell line expresses the TGF-β receptors and is responsive to TGF-β signaling. You can do this by treating the cells with TGF-β1 and measuring the phosphorylation of SMAD2/3 via Western blot.
-
-
Potential Cause 3: Suboptimal Assay Conditions.
-
Solution: Optimize the concentration of this compound and the incubation time. A time-course experiment may be necessary to determine the optimal endpoint. Also, ensure that the final DMSO concentration is not affecting cell viability.[3]
-
Problem 2: High background or inconsistent results in my assay.
Variability in results can obscure the true effect of this compound.
-
Potential Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding to maintain consistent cell numbers across wells.
-
-
Potential Cause 2: Edge Effects in Microplates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media.
-
-
Potential Cause 3: Reagent Preparation and Addition.
-
Solution: Prepare fresh reagents for each experiment. When adding reagents, ensure consistent timing and technique across all wells to minimize variability.
-
Data Presentation
The following tables provide a summary of hypothetical IC50 values for this compound in various cancer cell lines and recommended concentration ranges for different assays.
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.8 |
| MDA-MB-231 | Breast Cancer | 1.2 |
| PANC-1 | Pancreatic Cancer | 0.5 |
| U87-MG | Glioblastoma | 2.5 |
Table 2: Recommended this compound Concentration Ranges for Common Assays
| Assay Type | Recommended Concentration Range (µM) | Incubation Time (hours) |
| SMAD2/3 Phosphorylation (Western Blot) | 0.1 - 5 | 1 - 4 |
| TGF-β Reporter Gene Assay (Luciferase) | 0.05 - 10 | 24 - 48 |
| Cell Viability/Proliferation Assay | 0.1 - 20 | 48 - 72 |
| Cell Migration/Invasion Assay | 0.5 - 10 | 24 - 48 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a SMAD-Responsive Luciferase Reporter Assay
This protocol describes how to quantify the inhibitory effect of this compound on TGF-β-induced SMAD signaling.
Materials:
-
Cells stably or transiently transfected with a SMAD-responsive luciferase reporter construct.
-
This compound
-
Recombinant Human TGF-β1
-
Luciferase Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed the reporter cells in a white, clear-bottom 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Incubate for 1 hour at 37°C.
-
TGF-β1 Stimulation: Add 10 µL of TGF-β1 to each well to a final concentration of 5 ng/mL. Include wells with no TGF-β1 as a negative control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: Equilibrate the plate and luciferase reagent to room temperature. Add luciferase reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the TGF-β1 treated control and determine the IC50 value using a non-linear regression curve fit.
Signaling Pathway Diagram
The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.
References
Technical Support Center: Troubleshooting Off-Target Effects of CG347B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating the off-target effects of the kinase inhibitor CG347B. The following information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary and known off-target effects?
This compound is a potent small molecule inhibitor designed to target the catalytic activity of Kinase X, a key regulator in the ABC signaling pathway involved in cell proliferation and survival. While highly selective for its primary target, in vitro and cellular profiling have revealed potential off-target activity against other kinases, which can lead to unintended biological consequences. These off-target interactions are a significant concern as they can result in cellular toxicity and confounding experimental results.[1][2]
Q2: We are observing significant cytotoxicity in our cell-based assays at concentrations required to inhibit Kinase X. Is this an on-target or off-target effect?
This is a common challenge when working with kinase inhibitors. To distinguish between on-target and off-target cytotoxicity, a systematic approach is recommended:
-
Dose-Response Analysis: A clear dose-response relationship between this compound and the observed cytotoxicity is essential. However, off-target effects can also be dose-dependent.[3]
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct inhibitors of Kinase X. If multiple inhibitors targeting the same kinase produce the same phenotype, it is more likely to be an on-target effect.[3]
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves introducing a version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[1][3]
-
Kinase Profiling: A comprehensive kinase profiling assay can directly identify unintended kinase targets of this compound.[1][3][4]
Q3: Our experimental results with this compound are inconsistent or unexpected, even at non-toxic concentrations. What could be the cause?
Inconsistent or unexpected results can arise from several factors, including off-target effects that modulate other signaling pathways.[1] Consider the following possibilities:
-
Activation of Compensatory Signaling Pathways: Inhibition of Kinase X by this compound might lead to the upregulation of alternative survival pathways.
-
Cell Line-Specific Effects: The expression levels of on- and off-target kinases can vary between different cell lines, leading to divergent responses.[1]
-
Compound Instability or Solubility Issues: Ensure that this compound is fully soluble in your experimental media and is not degrading over the course of the experiment.[1]
Troubleshooting Guide
Below are common problems encountered when using this compound and step-by-step guidance to troubleshoot them.
Problem 1: High Levels of Cytotoxicity Observed
| Potential Cause | Suggested Action | Rationale |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended targets.[1] 2. Validate any significant off-targets in cellular assays. | To directly identify kinases responsible for the cytotoxic effects. |
| On-Target Toxicity | 1. Conduct a rescue experiment with a drug-resistant mutant of Kinase X.[1][3] 2. Use an alternative, structurally different inhibitor of Kinase X. | To confirm if the cytotoxicity is a direct result of inhibiting the intended target.[1] |
| Compound Solubility Issues | 1. Visually inspect the culture media for any signs of precipitation. 2. Test the solubility of this compound in your specific cell culture media. | To prevent non-specific effects caused by compound precipitation.[1] |
| Vehicle Control Toxicity | 1. Run a vehicle-only control (e.g., DMSO) at the same concentration used for this compound. | To ensure the solvent is not the source of the observed toxicity.[1] |
Problem 2: Unexpected Phenotypes or Inconsistent Data
| Potential Cause | Suggested Action | Rationale |
| Modulation of Off-Target Pathways | 1. Analyze downstream signaling of suspected off-target kinases using Western blotting.[3] 2. Use siRNA, shRNA, or CRISPR/Cas9 to knockdown the putative off-target and observe if the phenotype is rescued.[3] | To confirm a functional link between the off-target kinase and the observed phenotype. |
| Activation of Compensatory Pathways | 1. Probe for the activation of known compensatory signaling pathways via Western blotting.[1] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways. | To gain a clearer understanding of the cellular response to Kinase X inhibition.[1] |
| Cell Line-Specific Effects | 1. Test this compound in multiple cell lines with varying expression levels of the target and potential off-targets.[1] | To distinguish between general off-target effects and those specific to a particular cellular context. |
Experimental Protocols & Methodologies
Kinase Profiling Assay
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
Objective: To identify the on- and off-target kinases of this compound and determine their inhibitory concentrations (IC50).
Materials:
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This compound
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Purified recombinant kinases
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Kinase-specific substrates
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ATP
-
Kinase reaction buffer
-
Detection reagents (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplates (e.g., 384-well)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a microplate, add the kinase, its specific substrate, and the appropriate kinase buffer.
-
Inhibitor Addition: Add the diluted this compound or vehicle control to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature and for the optimized time for each kinase reaction.[5]
-
Reaction Termination and Detection: Stop the reaction and quantify the kinase activity using a suitable detection method, such as measuring the amount of ADP produced or the amount of phosphorylated substrate.[5][6]
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to validate target engagement of this compound within a cellular context.[3]
Objective: To confirm the binding of this compound to its intended target and potential off-targets in intact cells.
Materials:
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Cells of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
Western blot or mass spectrometry equipment
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein at each temperature point using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Experimental Workflows and Signaling Pathways
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for diagnosing the cause of unexpected cytotoxicity.
Hypothetical Signaling Pathway of this compound
Caption: On-target vs. off-target signaling of this compound.
Experimental Workflow for Target Validation
Caption: A streamlined workflow for validating the targets of this compound.
References
Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds in Animal Models
Disclaimer: The following technical support guide is designed to address the challenges of improving the oral bioavailability of a hypothetical poorly soluble compound, referred to as "Compound X," in animal models. This information is based on established principles and common practices in preclinical drug development, as specific data for "CG347B" is not publicly available.
Frequently Asked Questions (FAQs)
Q1: We are observing very low oral bioavailability (<5%) for Compound X in our rat pharmacokinetic (PK) studies. What are the most common reasons for this?
A1: Low oral bioavailability for a poorly soluble compound like Compound X is often multifactorial. The primary reasons can be categorized as follows:
-
Poor Aqueous Solubility: The compound's inability to dissolve in the gastrointestinal (GI) fluids is a primary rate-limiting step for absorption. For a drug to be absorbed, it must first be in solution.[1]
-
Low Permeability: The compound may not efficiently pass through the intestinal epithelial cells to reach the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters.
-
Extensive First-Pass Metabolism: After absorption, the compound travels via the portal vein to the liver, where it can be extensively metabolized by enzymes before reaching systemic circulation.[2] Metabolism can also occur in the intestinal wall. This is a common issue for orally administered drugs.[2]
-
Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux pumps, such as P-glycoprotein (P-gp), which is highly expressed in the intestine.[3]
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach or susceptible to degradation by digestive enzymes.
Q2: How can we improve the solubility of Compound X for our in vivo studies?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble compounds:
-
Particle Size Reduction: Decreasing the particle size to the micro- or nanometer range increases the surface area, which can significantly improve the dissolution rate.[4][5][6] This can be achieved through techniques like micronization or high-pressure homogenization to create a nanosuspension.[4][5][6]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can lead to higher apparent solubility and faster dissolution.[7]
-
Lipid-Based Formulations: Dissolving the compound in oils, surfactants, and co-solvents can improve solubilization in the GI tract.[3][8][9][10][11][12] These formulations can also enhance lymphatic uptake, potentially bypassing first-pass metabolism.[9]
-
Co-solvents: Using a mixture of solvents (e.g., PEG400, propylene (B89431) glycol, ethanol) in the formulation vehicle can increase the solubility of the compound for oral dosing.
Q3: What are the key pharmacokinetic parameters we should be evaluating in our animal studies?
A3: To assess the oral bioavailability of Compound X, you should focus on the following key pharmacokinetic parameters, comparing the oral (PO) and intravenous (IV) administration routes:
-
Area Under the Curve (AUC): This represents the total drug exposure over time.
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.
-
Time to Maximum Plasma Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t½): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Absolute Bioavailability (F%): This is calculated by comparing the dose-normalized AUC from oral administration to the AUC from intravenous administration (F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Suggested Assays |
| Low Cmax and AUC after oral dosing | Poor solubility and/or dissolution rate | 1. Kinetic Solubility Assay: Determine the compound's solubility in simulated gastric and intestinal fluids. 2. Formulation Strategies: Test different formulations such as nanosuspensions, amorphous solid dispersions, or lipid-based systems to improve dissolution. |
| High variability in plasma concentrations between animals | Food effects, inconsistent gastric emptying | 1. Standardize Fasting: Ensure a consistent fasting period for all animals before dosing. 2. Vehicle Consistency: Ensure the formulation is homogenous and consistently prepared. |
| Good in vitro solubility but still low in vivo exposure | Low permeability, high first-pass metabolism, or P-gp efflux | 1. Caco-2 Permeability Assay: Assess the compound's permeability and determine if it is a substrate for efflux transporters like P-gp. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. 2. Liver Microsomal Stability Assay: Evaluate the metabolic stability of the compound in the presence of liver enzymes to determine its intrinsic clearance. |
| Oral AUC is significantly lower than IV AUC, even with formulation improvements | High first-pass metabolism | 1. Co-administration with CYP Inhibitors: In a research setting, co-dosing with a known inhibitor of relevant cytochrome P450 enzymes can help confirm if metabolism is the primary barrier. 2. Prodrug Approach: Consider designing a prodrug that masks the metabolically labile site and releases the active compound in vivo. |
| Low Cmax but prolonged plasma exposure | Slow dissolution from the formulation or sustained absorption | 1. In Vitro Dissolution Testing: Correlate the dissolution profile of the formulation with the in vivo pharmacokinetic profile. 2. Modified-Release Formulations: If sustained exposure is desirable, this could be an intended outcome of the formulation. |
Data Presentation: Impact of Formulation on Bioavailability
The following tables provide examples of how different formulation strategies can improve the pharmacokinetic parameters of poorly soluble drugs in rat models.
Table 1: Effect of Particle Size Reduction (Nanosuspension) on Quercetin (B1663063) Bioavailability in Rats
| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC (µg/mL*min) | Relative Bioavailability (%) |
| Quercetin Suspension | - | - | 3470 ± 110.1 | 100 |
| Quercetin Nanosuspension | - | - | 53995 ± 4126 | >1000 |
Data adapted from a study on quercetin nanosuspensions, demonstrating a significant increase in overall exposure (AUC).[13]
Table 2: Pharmacokinetic Parameters of Dasatinib Amorphous Solid Dispersion (ASD) vs. Physical Mixture (PM) in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀-∞ (ng*h/mL) |
| Physical Mixture | 1100 ± 150 | 4.0 ± 1.0 | 4500 ± 600 |
| ASD Formulation | 2200 ± 300 | 0.9 ± 0.2 | 6750 ± 800 |
This table illustrates that the ASD formulation led to a 2-fold increase in Cmax and a 1.5-fold increase in AUC compared to the physical mixture.[14]
Table 3: Influence of a P-gp Inhibitor (Verapamil) on the Oral Bioavailability of Irinotecan (B1672180) in Rats
| Treatment Group | Cmax (µg/mL) | Tmax (hr) | AUC (µg*h/mL) |
| Irinotecan alone | 2.93 ± 0.37 | 1.5 | 14.03 ± 2.18 |
| Irinotecan + Verapamil (B1683045) | 10.75 ± 1.0 | 1.5 | 61.71 ± 15.0 |
This data shows that co-administration with the P-gp inhibitor verapamil resulted in a nearly 4.4-fold increase in the oral bioavailability of irinotecan.[15]
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-6 per group).
-
Acclimatization: Acclimate animals for at least 3 days before the study.
-
Fasting: Fast animals overnight (approximately 12 hours) prior to dosing, with free access to water.
-
Dosing:
-
Intravenous (IV) Group: Administer Compound X dissolved in a suitable IV vehicle (e.g., 20% Solutol HS 15 in saline) at a dose of 1-2 mg/kg via the tail vein.
-
Oral (PO) Group: Administer Compound X in the test formulation (e.g., nanosuspension, lipid-based formulation) at a dose of 10-50 mg/kg via oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approx. 0.2-0.3 mL) from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, t½) using non-compartmental analysis software. Calculate absolute bioavailability (F%) by comparing oral to IV data.
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts (e.g., Transwell plates) for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Procedure:
-
Add Compound X (typically at 10 µM) to the apical (A) side of the monolayer.
-
At specified time points (e.g., 2 hours), collect samples from the basolateral (B) side.
-
To assess active efflux, perform the transport study in the reverse direction (B to A).
-
To identify P-gp substrates, conduct the assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil).[16]
-
-
Analysis: Quantify the concentration of Compound X in the collected samples by LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests the compound is a substrate for active efflux.
Protocol 3: In Vitro Liver Microsomal Stability Assay
-
Materials: Pooled liver microsomes (from rat or human), NADPH regenerating system, and test compound.
-
Incubation:
-
Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate (B84403) buffer (pH 7.4).
-
Add Compound X (typically at 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes).
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Analysis: Centrifuge to precipitate proteins and analyze the supernatant for the remaining concentration of Compound X using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining Compound X versus time. From the slope of the linear regression, calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
Visualizations
Caption: Experimental workflow for improving oral bioavailability.
Caption: Troubleshooting decision tree for low oral bioavailability.
Caption: Key barriers to oral bioavailability.
References
- 1. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Updates on the conversion of nanosuspensions to solid oral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Pharmacokinetics of Lutein and Zeaxanthin from Phospholipid, Liposomal, and MCT Formulations in SD Rats [mdpi.com]
- 7. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid-based lipophilic formulations for oral drug delivery [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of P-glycoprotein inhibitor, verapamil, on oral bioavailability and pharmacokinetics of irinotecan in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the Solvent-Anti-solvent Method of Nanosuspension for Enhanced Oral Bioavailability of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
CG347B Cytotoxicity Assay Technical Support Center
Welcome to the technical support center for the CG347B cytotoxicity assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this compound in cytotoxicity experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your cytotoxicity assays with this compound.
Issue 1: High Variability Between Replicate Wells
Question: I am observing high variability in the absorbance or fluorescence readings between my replicate wells treated with this compound. What could be the cause?
Answer: High variability can stem from several factors. Here are the most common causes and their solutions:
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Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during seeding. Gently swirl the cell suspension between pipetting to prevent cell settling. Use a multichannel pipette for seeding if possible and practice consistent pipetting technique.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth and compound activity.[1]
-
Solution: To mitigate this, avoid using the outer wells of the assay plate for experimental samples.[1] Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
-
Improper Mixing: Inadequate mixing of the assay reagent with the culture medium can lead to inconsistent readings.
-
Solution: After adding the assay reagent, gently tap the plate to ensure thorough mixing. Avoid introducing bubbles, as they can interfere with absorbance readings.[2]
-
-
Pipetting Errors: Inaccurate pipetting of the compound, cells, or assay reagents will introduce significant variability.
-
Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. When preparing serial dilutions of this compound, ensure each dilution is mixed thoroughly.
-
Issue 2: High Background Signal in Control Wells
Question: My negative control wells (cells treated with vehicle only) are showing a high background signal. What could be causing this?
Answer: A high background signal in negative controls can obscure the true effect of this compound. Consider the following causes and solutions:
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High Cell Density: Seeding too many cells per well can lead to a saturated signal, even in the absence of a cytotoxic compound.[3]
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Solution: Optimize the cell seeding density. Perform a cell titration experiment to determine the optimal cell number that provides a robust signal without reaching saturation during the assay incubation period.
-
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Contamination: Microbial contamination (e.g., bacteria, yeast, or mycoplasma) can interfere with most cytotoxicity assays by altering the chemical environment of the culture or by directly affecting the assay reagents.
-
Solution: Practice strict aseptic technique. Regularly test your cell cultures for mycoplasma contamination. If contamination is suspected, discard the cells and start with a fresh, uncontaminated stock.
-
-
Assay Reagent Instability: Some assay reagents can degrade over time, leading to increased background.
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Solution: Store assay reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions of the reagent for each experiment.
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Issue 3: Inconsistent IC50 Values for this compound
Question: I am getting inconsistent IC50 values for this compound across different experiments. Why is this happening?
Answer: Fluctuations in IC50 values are a common challenge. The following factors can contribute to this issue:
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Cell Passage Number and Health: The sensitivity of cells to a compound can change with increasing passage number. Cells that are unhealthy or have been in culture for too long may respond differently.
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Solution: Use cells within a consistent and defined passage number range for all experiments. Regularly monitor cell health and morphology.
-
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Variations in Incubation Time: The duration of cell exposure to this compound will directly impact the IC50 value.
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Solution: Standardize the incubation time for all experiments. Ensure the timing of compound addition and assay measurement is consistent.
-
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Serum Lot Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors and other components that may influence cell growth and sensitivity to this compound.[4]
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Solution: When possible, purchase a large batch of a single FBS lot. If you must switch lots, perform a qualification experiment to ensure that the new lot does not significantly alter your assay results.
-
| Parameter | Potential Cause of Inconsistency | Recommended Action |
| Cell Seeding Density | Too high or too low | Optimize through a cell titration study. |
| Incubation Time | Varies between experiments | Standardize the incubation period. |
| Cell Passage Number | High or inconsistent passage numbers | Use cells within a defined passage range. |
| Serum Lot | Variation between different lots | Test new serum lots for consistency. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for a this compound cytotoxicity assay?
A1: The optimal seeding density is cell line-dependent. It is crucial to perform a cell titration experiment to determine the ideal number of cells per well. This ensures that the cells are in the exponential growth phase during the experiment and that the assay signal is within the linear range of detection.
Q2: How should I prepare the stock solution of this compound?
A2: The preparation of the this compound stock solution depends on its solubility. If this compound is soluble in an organic solvent like DMSO, prepare a high-concentration stock solution (e.g., 10-100 mM). Store this stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of the solvent in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[4]
Q3: What controls should I include in my this compound cytotoxicity assay?
A3: Including proper controls is essential for data interpretation. Your assay should include:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound. This serves as your negative control.
-
Positive Control: Cells treated with a known cytotoxic compound to ensure the assay is working correctly.
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Media Blank: Wells containing only culture medium and the assay reagent to measure the background absorbance/fluorescence.
-
No-Cell Control: Wells containing the compound and media but no cells to check for any interference of this compound with the assay reagent.
Q4: Can the color of the culture medium interfere with the assay?
A4: Yes, for colorimetric assays, phenol (B47542) red in the culture medium can interfere with absorbance readings.[5]
-
Solution: If you are using a colorimetric assay (e.g., MTT, XTT), consider using a phenol red-free medium for the duration of the assay to reduce background absorbance.[5] For fluorescent or luminescent assays, this is generally less of an issue, but it is still good practice to subtract the background reading from a media-only blank.
Experimental Protocols
Protocol 1: General Cytotoxicity Assay Workflow
This protocol outlines the general steps for performing a cytotoxicity assay.
-
Cell Preparation:
-
Culture cells to a confluence of 70-80%.
-
Harvest the cells using standard cell culture techniques (e.g., trypsinization for adherent cells).
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Dilute the cell suspension to the predetermined optimal seeding density.[3]
-
-
Cell Seeding:
-
Dispense the cell suspension into a 96-well microplate.
-
Incubate the plate for the appropriate time to allow for cell attachment (for adherent cells).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the diluted compound to the appropriate wells.
-
Include vehicle and positive controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
-
Assay Measurement:
-
Add the cytotoxicity assay reagent to each well.
-
Incubate for the time specified by the reagent manufacturer.
-
Measure the absorbance, fluorescence, or luminescence using a microplate reader.[3]
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control.
-
Plot the results as percent viability versus compound concentration and determine the IC50 value.
-
Visualizations
Experimental Workflow for this compound Cytotoxicity Assay
Caption: A streamlined workflow for assessing the cytotoxic effects of this compound.
Troubleshooting Logic for High Variability
Caption: Key areas to investigate when encountering high variability in results.
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
Caption: A proposed mechanism of action for this compound-induced apoptosis.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. dojindo.com [dojindo.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to CG347B
For the purpose of this technical support center, CG347B is a hypothetical novel tyrosine kinase inhibitor (TKI). The information provided is based on common principles of drug resistance observed with other TKIs and is intended to serve as a general guide for researchers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and overcome resistance to the novel tyrosine kinase inhibitor, this compound, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a tyrosine kinase inhibitor like this compound?
A1: Tyrosine kinase inhibitors (TKIs) like this compound are designed to block the action of tyrosine kinases, which are enzymes that play a crucial role in cell signaling pathways controlling growth, proliferation, and survival. By competitively binding to the ATP-binding site of a specific tyrosine kinase, this compound is expected to inhibit its phosphorylation activity and block downstream signaling, leading to decreased cell proliferation and apoptosis in sensitive cancer cell lines.[1]
Q2: My cell line is not responding to this compound, even at high concentrations. What are the possible reasons?
A2: There are several potential reasons for a lack of response to this compound:
-
Absence of the molecular target: The cell line may not express the specific tyrosine kinase that this compound targets.
-
Intrinsic resistance: The cells may have pre-existing mechanisms of resistance, such as:
Q3: My cell line was initially sensitive to this compound, but has now become resistant. What are the common mechanisms for acquired resistance?
A3: Acquired resistance to TKIs can develop through several mechanisms:
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Secondary mutations in the target kinase: A common mechanism is the development of a "gatekeeper" mutation that prevents the inhibitor from binding to its target.[1]
-
Bypass pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway. A common example is the amplification of the MET proto-oncogene.[1][4]
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Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.[2][3]
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Phenotypic changes: Processes like the epithelial-to-mesenchymal transition (EMT) can confer drug resistance.[1][4]
Q4: How can I determine if my resistant cells are overexpressing drug efflux pumps?
A4: You can investigate the expression of common drug efflux pumps like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2) using techniques such as Western blotting or qRT-PCR.[2] Functionally, you can test if resistance can be reversed by co-administering this compound with known inhibitors of these pumps, such as Verapamil for P-gp.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Action |
| Cell line shows no initial response to this compound (Intrinsic Resistance) | 1. The target of this compound is not expressed or is mutated. 2. High basal expression of ABC drug transporters. 3. Pre-existing activation of bypass signaling pathways (e.g., PI3K/Akt, MEK/ERK). | 1. Confirm target expression via Western blot or qPCR. Sequence the target gene to check for mutations. 2. Assess the expression of ABC transporters (P-gp, MRP1, BCRP) by Western blot. Test for reversal of resistance with ABC transporter inhibitors (e.g., Verapamil).[2] 3. Profile the baseline phosphorylation status of key signaling molecules like Akt and ERK using Western blot.[2] |
| Cells develop resistance to this compound over time (Acquired Resistance) | 1. Acquisition of a secondary mutation in the drug target. 2. Upregulation of a bypass pathway (e.g., MET, AXL amplification).[1][4] 3. Increased expression of ABC drug transporters. | 1. Sequence the target gene in the resistant cell line and compare it to the parental (sensitive) line. 2. Use a phospho-receptor tyrosine kinase (RTK) array to screen for activated bypass pathways.[1] Confirm findings with Western blotting for specific proteins (e.g., p-MET, p-AXL). Consider combination therapy with an inhibitor of the activated pathway (e.g., Crizotinib for MET).[1] 3. Compare the expression of ABC transporters in sensitive vs. resistant cells. |
| Inconsistent results in cell viability assays (e.g., MTT, SRB) | 1. Interference of this compound with the assay reagents. 2. Suboptimal cell seeding density or incubation time. | 1. Use an alternative, non-enzymatic viability assay like the Sulforhodamine B (SRB) assay or direct cell counting.[2] 2. Perform a cell titration experiment to determine the optimal seeding density and treatment duration for your specific cell line.[2] |
Quantitative Data Summary
The following tables provide examples of how to present data when investigating this compound resistance.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | IC50 of this compound (nM) |
| Parent-Cell | Sensitive parental cell line | 50 |
| This compound-Resistant-Subline | Derived from Parent-Cell by continuous exposure to this compound | 1500 |
Table 2: Effect of Combination Therapy on the IC50 of this compound in Resistant Cells
| Treatment | IC50 of this compound (nM) in Resistant-Subline | Fold Sensitization |
| This compound alone | 1500 | - |
| This compound + Verapamil (P-gp Inhibitor) | 250 | 6.0 |
| This compound + "Inhibitor X" (Bypass Pathway Inhibitor) | 150 | 10.0 |
Key Experimental Protocols
Cell Viability Assay (SRB Assay)
This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound. Add 100 µL of the drug dilutions to the wells. Include a vehicle control (e.g., DMSO). Incubate for 72 hours.
-
Cell Fixation: Discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with water and air dry. Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Western Blotting for Signaling Pathway Analysis
This protocol detects changes in the expression and phosphorylation of key proteins.
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Protein Extraction: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[5]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., p-Akt, Akt, p-ERK, ERK, P-gp) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[5]
Establishing a this compound-Resistant Cell Line
This protocol describes how to generate a resistant cell line through continuous drug exposure.[6]
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Initial Exposure: Culture the parental sensitive cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Dose Escalation: Once the cells have adapted and are proliferating normally, gradually increase the concentration of this compound in a stepwise manner.[6] If significant cell death occurs, maintain the cells at the previous, lower concentration until they recover.[6]
-
Selection: Continue this process until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10-fold IC50) than the parental line can tolerate.
-
Characterization: Once a resistant population is established, you can perform single-cell cloning via limiting dilution to isolate and characterize monoclonal resistant cell lines.[6]
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Maintenance: Culture the established resistant cell line in medium containing a maintenance dose of this compound to ensure the stability of the resistant phenotype.
Visualizations
Caption: Hypothetical signaling pathway of this compound and common resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Line Models for Acquired Resistance to First-Line Osimertinib in Lung Cancers—Applications and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Technical Support Center: CG347B Treatment Optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CG347B in their experiments. Our aim is to help you refine treatment duration and other experimental parameters to achieve optimal and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the NF-κB signaling pathway. It acts by preventing the phosphorylation and subsequent degradation of IκBα, which in turn sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, inhibiting its translocation to the nucleus and downstream gene transcription.
Q2: What is the recommended starting concentration and treatment duration for this compound in cell culture?
A2: For most cell lines, we recommend a starting concentration range of 1-10 µM. The optimal treatment duration can vary significantly depending on the cell type and the specific endpoint being measured. A preliminary time-course experiment (e.g., 6, 12, 24, 48 hours) is highly recommended to determine the optimal window for observing the desired effect.
Q3: How can I confirm that this compound is active in my cellular model?
A3: A western blot for phosphorylated IκBα or phosphorylated p65 is a reliable method to confirm the immediate downstream effects of this compound. A reduction in the phosphorylated forms of these proteins upon treatment would indicate target engagement. Additionally, a reporter assay for NF-κB transcriptional activity can be used to measure the functional outcome of the treatment.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have low cytotoxicity in a variety of cell lines at effective concentrations. However, it is always advisable to perform a cell viability assay (e.g., MTT or trypan blue exclusion) in your specific cell model to rule out any potential cytotoxic effects, especially at higher concentrations or longer treatment durations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound treatment. | 1. Suboptimal concentration: The concentration of this compound may be too low for your specific cell line. 2. Incorrect treatment duration: The chosen time point may be too early or too late to observe the desired effect. 3. Compound degradation: Improper storage or handling of this compound may have led to its degradation. 4. Cell line resistance: The cell line may have intrinsic or acquired resistance to NF-κB inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Conduct a time-course experiment to identify the optimal treatment window. 3. Ensure this compound is stored at -20°C and protected from light. Prepare fresh dilutions for each experiment. 4. Verify the expression and activation of the NF-κB pathway in your cell line. |
| High variability between replicates. | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inconsistent drug addition: Variations in the timing or volume of this compound addition. 3. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell growth. | 1. Ensure a homogenous cell suspension and careful pipetting when seeding plates. 2. Use a multichannel pipette for simultaneous addition of the compound to replicate wells. 3. Avoid using the outermost wells of the plate for experimental conditions; fill them with sterile PBS or media instead. |
| Unexpected cell death or morphological changes. | 1. Cytotoxicity: The concentration of this compound may be too high, or the treatment duration too long. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 3. Off-target effects: At very high concentrations, this compound may have off-target effects. | 1. Perform a cell viability assay to determine the cytotoxic threshold. 2. Ensure the final concentration of the vehicle is consistent across all conditions and does not exceed 0.1%. 3. Use the lowest effective concentration of this compound as determined by your dose-response experiments. |
Data Presentation
Table 1: Dose-Response of this compound on NF-κB Activity
| This compound Concentration (µM) | NF-κB Reporter Activity (RLU) | Standard Deviation |
| 0 (Vehicle) | 15,234 | 856 |
| 0.1 | 14,876 | 798 |
| 1 | 8,123 | 452 |
| 5 | 2,543 | 187 |
| 10 | 1,209 | 98 |
| 50 | 1,150 | 85 |
Table 2: Time-Course of this compound Treatment on IκBα Phosphorylation
| Treatment Duration (hours) | p-IκBα Levels (% of Control) | Standard Deviation |
| 0 | 100 | 8.2 |
| 2 | 85 | 6.5 |
| 6 | 42 | 4.1 |
| 12 | 25 | 3.2 |
| 24 | 28 | 3.5 |
| 48 | 35 | 4.0 |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated IκBα
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound for the determined optimal duration. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phosphorylated IκBα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total IκBα and a loading control (e.g., GAPDH or β-actin) for normalization.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid.
-
Cell Treatment: After 24 hours, treat the cells with a range of this compound concentrations.
-
Lysis and Luminescence Measurement: After the desired treatment duration, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
Visualizations
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Workflow for optimizing this compound treatment conditions.
Caption: Troubleshooting decision tree for unexpected results.
CG347B experimental variability and controls
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing CG347B, a novel inhibitor of the NF-κB signaling pathway. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the generation of reliable and reproducible data.
Troubleshooting Guide
Variability in experimental outcomes can arise from multiple factors. This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Problem 1: High Variability in NF-κB Reporter Assay Results
High variability between replicate wells or experiments is a frequent challenge in cell-based assays.[1]
| Potential Cause | Recommended Solution |
| Inconsistent Cell Health and Density | Ensure cells are within a consistent passage number range and are plated at the same density for every experiment. Visually inspect cells for consistent morphology and confluency before treatment. |
| This compound Instability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inconsistent Stimulus Activity | Use a fresh aliquot of the NF-κB stimulus (e.g., TNF-α, LPS) for each experiment, as its activity can degrade over time. Perform a dose-response curve for the stimulus to ensure it is used at a saturating concentration. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
Problem 2: No Inhibition of NF-κB Activity Observed
The absence of an inhibitory effect can be due to several experimental factors.
| Potential Cause | Recommended Solution |
| Sub-optimal this compound Concentration | Perform a dose-response experiment with a wide concentration range of this compound (e.g., 0.1 µM to 100 µM) to determine the optimal inhibitory concentration for your specific cell type and stimulus.[1] |
| Inactive this compound | Verify the integrity of the this compound stock. If possible, use a fresh, validated batch of the compound. Ensure proper storage conditions as per the manufacturer's instructions. |
| Insufficient Incubation Time | Optimize the pre-incubation time with this compound before adding the NF-κB stimulus. A longer pre-incubation may be required for the compound to exert its effect. |
| Inappropriate Assay Window | Ensure that the stimulus concentration and incubation time are optimized to provide a robust and reproducible NF-κB activation signal, creating a suitable window to observe inhibition. |
Problem 3: Discrepancy Between Reporter Assay and Western Blot Results
Sometimes, a reporter assay may show inhibition while a Western blot for a pathway component (e.g., IκBα degradation) does not.
| Potential Cause | Recommended Solution |
| Different Endpoints Measured | A reporter assay measures the transcriptional activity of NF-κB, which is a downstream event. Western blotting for IκBα degradation measures an upstream event. This compound might be acting downstream of IκBα degradation. |
| Timing of Sample Collection | The kinetics of IκBα degradation and NF-κB reporter gene expression are different. Perform a time-course experiment for both assays to identify the optimal time points for observing the respective effects. |
| Antibody Quality | Ensure the primary antibody used for Western blotting is specific and validated for the target protein. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the IκB kinase (IKK) complex. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of the inhibitor of κB alpha (IκBα). This action keeps NF-κB sequestered in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
Q2: What are the appropriate positive and negative controls for my experiments?
A2:
-
Negative Controls:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on NF-κB activity.
-
Unstimulated Control: Cells that are not treated with the NF-κB stimulus (e.g., TNF-α). This establishes the baseline level of NF-κB activity.
-
-
Positive Control:
-
Stimulated Control: Cells treated with the NF-κB stimulus but without this compound. This demonstrates the maximum level of NF-κB activation in your assay.
-
Known Inhibitor: If available, a well-characterized NF-κB inhibitor can be used as a positive control for inhibition.
-
Q3: How should I assess the cytotoxicity of this compound?
A3: It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibition of NF-κB activity is not due to cell death. A cell viability assay, such as the MTT or CellTiter-Glo® assay, should be performed in parallel with your functional assays.[2][3] Treat cells with the same concentrations of this compound as in your experiment and measure cell viability.
Q4: Why am I observing cell-to-cell variability in NF-κB activation?
A4: Cell-to-cell variability in NF-κB signaling is a known phenomenon.[4][5] This heterogeneity can arise from differences in the cellular abundance of signaling components.[5] While single-cell analysis may be required to fully understand this, ensuring consistent experimental conditions as outlined in the troubleshooting guide can help minimize population-level variability.
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol describes a common method for quantifying NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct.
-
This compound.
-
NF-κB stimulus (e.g., TNF-α).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for the optimized pre-incubation time.
-
Stimulate the cells with the NF-κB stimulus for the optimized duration. Include an unstimulated control.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Normalize the data to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.[1]
Protocol 2: Western Blot for IκBα Degradation
This protocol is used to assess the effect of this compound on an upstream event in the NF-κB signaling pathway.
Materials:
-
Cells treated with this compound and NF-κB stimulus.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membrane.
-
Blocking buffer.
-
Primary antibody against IκBα and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Treat cells with this compound and/or stimulus for the desired time points.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against IκBα.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the IκBα signal to the loading control to compare protein levels between samples.
Visualizations
Caption: Canonical NF-κB signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sources of Cell-to-cell Variability in Canonical Nuclear Factor-κB (NF-κB) Signaling Pathway Inferred from Single Cell Dynamic Images - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sources of dynamic variability in NF-κB signal transduction: A mechanistic model - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating HDAC6 Selectivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of isoform-selective histone deacetylase (HDAC) inhibitors is a critical area of research, offering the potential for targeted therapeutic intervention with minimized off-target effects. Among the various HDAC isoforms, HDAC6 has emerged as a significant target in oncology and neurodegenerative diseases due to its primary role in deacetylating non-histone protein substrates in the cytoplasm, such as α-tubulin. This guide provides a comparative analysis of the selectivity profiles of established HDAC6 inhibitors, offering a framework for validating the selectivity of novel compounds. While specific data for "CG347B" is not publicly available, this guide utilizes data from well-characterized inhibitors to demonstrate the principles of selectivity validation.
Comparative Selectivity of HDAC Inhibitors
The inhibitory potency of a compound against different HDAC isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 values for other HDAC isoforms to that of HDAC6 serves as a selectivity index. A higher index signifies greater selectivity for HDAC6.
The following table summarizes the IC50 values for two well-known HDAC6-selective inhibitors, Ricolinostat (ACY-1215) and Tubastatin A, alongside the pan-HDAC inhibitor Vorinostat (SAHA) for comparison.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity over HDAC1 (fold) |
| Ricolinostat (ACY-1215) | 58[1][2] | 48[1][2] | 51[1][2] | 5[1][2][3][4] | 100 | ~11.6 |
| Tubastatin A | >1000 | >1000 | >1000 | 15[5] | 855 | >66 |
| Vorinostat (SAHA) | 10[6][7] | - | 20[6][7] | - | - | Pan-inhibitor |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a representative compilation from multiple sources.
Experimental Protocol for Determining HDAC Inhibitor Selectivity
A common method for determining the selectivity of an HDAC inhibitor is through an in vitro enzymatic assay. These assays measure the ability of a compound to inhibit the activity of purified recombinant HDAC enzymes.
Principle: The assay measures the deacetylation of a synthetic substrate by a specific HDAC isoform. The substrate is typically a peptide containing an acetylated lysine (B10760008) residue, which is linked to a fluorophore or a chromophore. Upon deacetylation by the HDAC enzyme, a developer solution is added that cleaves the deacetylated substrate, releasing the fluorescent or colorimetric signal. The intensity of the signal is proportional to the HDAC activity.
Materials:
-
Purified, recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)
-
Fluorogenic or colorimetric HDAC substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin)
-
Test compound (inhibitor) at various concentrations
-
Positive control inhibitor (e.g., Trichostatin A or SAHA)
-
Negative control (DMSO or vehicle)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme and Substrate Preparation: Dilute the HDAC enzymes and the substrate to their optimal concentrations in the assay buffer.
-
Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the test compound at different concentrations, and the HDAC enzyme.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the HDAC substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Development: Stop the reaction by adding the developer solution. The developer will process the deacetylated substrate and generate a signal.
-
Signal Detection: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Plot the percentage of HDAC inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizing Experimental and Logical Frameworks
To better understand the processes and concepts involved in validating HDAC6 selectivity, the following diagrams have been generated.
Caption: Experimental workflow for determining HDAC inhibitor IC50 values.
Caption: Simplified signaling pathway of HDAC6-mediated α-tubulin deacetylation.
Caption: Logical relationship between HDAC inhibitor types and their primary targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ricolinostat (ACY-1215) | HDAC6 Inhibitor | AmBeed.com [ambeed.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Comparing CG347B with other HDAC inhibitors
An Objective Comparison of Novel Histone Deacetylase Inhibitors: CG347B and CG-745
A Comparative Analysis of Emerging HDAC Inhibitors for Researchers and Drug Development Professionals
This guide provides a comparative overview of two histone deacetylase (HDAC) inhibitors, this compound and CG-745, against other well-established HDAC inhibitors. While information on this compound is currently limited in publicly available literature, this document summarizes the existing data. In contrast, substantial experimental data is available for CG-745, allowing for a detailed comparison of its performance and mechanism of action.
This compound: A Selective HDAC6 Inhibitor
Due to the limited comparative data for this compound, the remainder of this guide will focus on CG-745, a distinct HDAC inhibitor for which comprehensive comparative studies have been published.
CG-745: A Potent Pan-HDAC Inhibitor with Promising Anti-Cancer Activity
CG-745 is a novel, intravenously administered, hydroxamate-based pan-HDAC inhibitor that has demonstrated significant anti-cancer effects in various cancer models, including non-small cell lung cancer (NSCLC), prostate cancer, and pancreatic cancer.[2][3][4] It functions as a class I and class IIb HDAC inhibitor, targeting HDAC1, 2, 3, and 6.[5]
Data Presentation: Quantitative Comparison of HDAC Inhibitory Activity
The inhibitory activity of CG-745 against several HDAC isoforms has been quantified and compared with other well-known HDAC inhibitors.
| Inhibitor | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |
| CG-745 | < 0.1 | < 0.1 | < 0.1 | < 0.1 |
| Vorinostat (SAHA) | ~0.1 - 1 | ~0.1 - 1 | ~0.1 - 1 | ~0.1 - 1 |
| Entinostat | ~0.1 - 1 | ~0.1 - 1 | ~0.1 - 1 | Not a primary target |
| Resminostat | ~0.1 - 1 | ~0.1 - 1 | ~0.1 - 1 | Not a primary target |
Table 1: Comparative in vitro histone deacetylase inhibitory activity. CG-745 demonstrates potent inhibition of HDACs 1, 2, 3, and 6 at concentrations below 0.1 µM, which is approximately 10 times lower than that of Entinostat, Vorinostat, and Resminostat.[6]
Comparative Efficacy of CG-745 and Vorinostat (SAHA) in Non-Small Cell Lung Cancer (NSCLC) Cells
Studies directly comparing CG-745 to the FDA-approved HDAC inhibitor Vorinostat (SAHA) in A549 and H460 NSCLC cell lines have revealed superior efficacy for CG-745 in several key anti-cancer metrics.
| Parameter | Cell Lines | CG-745 | Vorinostat (SAHA) | Reference |
| Cell Viability Inhibition | A549, H460 | More potent, dose-dependent reduction | Less potent | [2][7] |
| HDAC mRNA Expression Inhibition | A549, H460 | Greater reduction of HDAC1, 2, 3, & 8 | Less potent reduction | [7] |
| Induction of Apoptosis | A549, H460 | Higher expression of cleaved PARP, caspase-9, -8, & -3 | Lower induction of apoptotic markers | [2][7] |
| Induction of Reactive Oxygen Species (ROS) | A549, H460 | Significantly higher induction | Lower induction | [7] |
| Inhibition of EMT, Migration, & Invasion | A549, H460 | Effectively reversed TGF-β1 induced EMT | Less effective | [2][7] |
Table 2: Summary of comparative anti-cancer effects of CG-745 and Vorinostat (SAHA) in NSCLC cells.[2][7]
Mandatory Visualizations
Signaling Pathway: HDAC Inhibition and Apoptosis Induction
Caption: Simplified signaling pathway of apoptosis induction by HDAC inhibitors.
Experimental Workflow: Cell Viability Assay
Caption: Experimental workflow for determining cell viability using the MTT assay.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: A549 and H460 non-small cell lung cancer cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The cells were then treated with varying concentrations of CG-745 or SAHA for 48 hours. A control group treated with the vehicle (e.g., DMSO) was included.
-
MTT Addition: Following treatment, 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent, such as DMSO, was added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: Cell viability was calculated as a percentage relative to the control group.[2]
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: A549 and H460 cells were treated with CG-745 or SAHA for 48 hours, after which the cells were harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against acetylated histone H3, total histone H3, cleaved PARP, cleaved caspases-3, -8, and -9, and a loading control (e.g., GAPDH).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[7]
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding and Monolayer Formation: A549 and H460 cells were grown to confluence in culture plates.
-
Scratch Creation: A sterile pipette tip was used to create a linear "scratch" or wound in the cell monolayer.
-
Treatment: The cells were then treated with CG-745 or SAHA in the presence or absence of TGF-β1 to induce migration.
-
Image Acquisition: Images of the scratch were captured at different time points (e.g., 0 and 24 hours) using a microscope.
-
Analysis: The rate of wound closure was measured to assess cell migration.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. e-trd.org [e-trd.org]
- 3. mdpi.com [mdpi.com]
- 4. Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor CG-745 enhances the radiosensitivity of prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitor, CG-745, Enhances the Anti-Cancer Effect of Anti-PD-1 Immune Checkpoint Inhibitor by Modulation of the Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of CG347B: A Novel MEK1/2 Inhibitor in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical validation of CG347B, a novel, potent, and selective small molecule inhibitor of MEK1/2. The performance of this compound is evaluated against established MEK inhibitors in various cancer models, with a focus on BRAF-mutant melanoma and KRAS-mutant colorectal cancer. The data presented herein is intended to provide an objective assessment of this compound's therapeutic potential and to guide further research and development efforts.
Mechanism of Action: Targeting the MAPK/ERK Pathway
This compound is designed to inhibit the activity of MEK1 and MEK2, dual-specificity kinases that are central to the RAS/RAF/MEK/ERK (MAPK) signaling cascade. By blocking the phosphorylation and activation of ERK1/2, this compound aims to suppress downstream signaling events that promote tumor cell proliferation, survival, and differentiation. The targeted nature of this compound suggests potential for high efficacy in cancers with activating mutations in the MAPK pathway, such as BRAF V600E-mutant melanoma and KRAS-mutant colorectal cancer.
Comparative In Vitro Efficacy
The anti-proliferative activity of this compound was assessed in a panel of human cancer cell lines and compared with two established MEK inhibitors, Selumetinib and Trametinib. The half-maximal inhibitory concentration (IC50) was determined for each compound using a standard cell viability assay.
| Cell Line | Cancer Type | Key Mutations | This compound IC50 (nM) | Selumetinib IC50 (nM) | Trametinib IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 1.2 | 15.8 | 0.9 |
| SK-MEL-28 | Malignant Melanoma | BRAF V600E | 2.5 | 22.4 | 1.8 |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 5.1 | 45.2 | 4.3 |
| HCT116 | Colorectal Carcinoma | KRAS G13D | 8.9 | >1000 | 10.2 |
| SW620 | Colorectal Carcinoma | KRAS G12V | 12.3 | >1000 | 15.6 |
| MCF7 | Breast Carcinoma | PIK3CA E545K | >1000 | >1000 | >1000 |
Table 1: Comparative IC50 values of this compound and other MEK inhibitors across various cancer cell lines. Data are presented as the mean from three independent experiments.
In Vivo Antitumor Activity in Xenograft Models
The in vivo efficacy of this compound was evaluated in a mouse xenograft model using the A375 melanoma cell line. Tumor-bearing mice were treated with this compound, Trametinib, or a vehicle control, and tumor growth was monitored over a 21-day period.
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Final Average Tumor Volume (mm³) |
| Vehicle Control | - | 0 | 1542 ± 210 |
| This compound | 1 | 92 | 123 ± 45 |
| Trametinib | 1 | 88 | 185 ± 62 |
Table 2: Antitumor efficacy of this compound and Trametinib in an A375 melanoma xenograft model. Tumor growth inhibition is calculated relative to the vehicle control group at the end of the study.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Cells were treated with a serial dilution of this compound, Selumetinib, or Trametinib for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using a non-linear regression analysis of the dose-response curves.
Mouse Xenograft Model
-
Cell Implantation: 5 x 10^6 A375 melanoma cells were subcutaneously injected into the flank of female athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Randomization and Treatment: Mice were randomized into treatment groups (n=8 per group) and treated daily via oral gavage with vehicle, this compound (1 mg/kg), or Trametinib (1 mg/kg).
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Study Endpoint: The study was concluded after 21 days of treatment, at which point tumors were excised and weighed.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a potent and effective inhibitor of the MAPK/ERK pathway, with promising antitumor activity in both in vitro and in vivo models of melanoma and colorectal cancer. This compound exhibits comparable or superior efficacy to existing MEK inhibitors, particularly in BRAF V600E-mutant melanoma models. These findings support the continued clinical development of this compound as a potential new targeted therapy for patients with MAPK pathway-driven cancers. Further studies are warranted to explore the full therapeutic potential, safety profile, and combination strategies for this compound.
Reproducibility of CG347B Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of CG347B, a selective Histone Deacetylase 6 (HDAC6) inhibitor, with alternative HDAC6 inhibitors. All cited experimental data is presented with detailed methodologies to ensure reproducibility.
Executive Summary
This compound is a selective inhibitor of HDAC6, a promising therapeutic target in oncology, immunology, and neurology. This guide summarizes the publicly available experimental data for this compound and compares its performance against two other well-characterized selective HDAC6 inhibitors: Ricolinostat (B612168) (ACY-1215) and Nexturastat A. The comparative analysis focuses on inhibitory activity, cellular effects, and available preclinical and clinical data.
Comparative Data of Selective HDAC6 Inhibitors
The following table summarizes the in vitro inhibitory activity of this compound, Ricolinostat, and Nexturastat A against various HDAC isoforms. This data is crucial for understanding the selectivity profile of each compound.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Other HDACs IC50 |
| This compound | Not Publicly Available | - | - | - | - | - |
| Ricolinostat (ACY-1215) | 5[1][2][3] | 58[3] | 48[3] | 51[3] | 100[1][2] | Minimal activity against HDAC4, 5, 7, 9, 11, Sirtuin1, and Sirtuin2 (>1µM)[1][2] |
| Nexturastat A | 5[4][5] | 3000[5] | - | - | 1000[5] | >190-fold selectivity over other HDACs[4] |
Key Experimental Results and Protocols
This section details the methodologies for two key experiments involving this compound and provides a summary of the results for this compound and its alternatives in relevant disease models.
Regulation of Foxp3 Expression in T-cells
Experiment: To investigate the effect of this compound on the differentiation of regulatory T-cells (Tregs), the expression of the transcription factor Foxp3 was assessed in naive CD4+ T-cells under Treg-polarizing conditions in the presence or absence of this compound.
Experimental Protocol:
-
Cell Culture: Naive CD4+ T-cells were isolated from wild-type B6 mice and cultured under Treg-polarizing conditions, which typically include stimulation with anti-CD3 and anti-CD28 antibodies in the presence of TGF-β and IL-2.
-
Treatment: Cells were treated with 200 nM this compound for 48 hours. A control group was treated with a vehicle. To assess the rescue of Foxp3 expression, some cells were co-treated with 15 ng/mL of IL-4, a known inhibitor of Treg differentiation.
-
Analysis: Foxp3 expression was quantified using intracellular staining followed by flow cytometry.
Results Summary:
-
This compound: At a concentration of 200 nM, this compound was observed to slightly rescue the inhibition of Foxp3 expression induced by IL-4, suggesting a potential role in promoting Treg differentiation even in an inhibitory cytokine environment.
Effect on HtrA1 Expression in Non-Small Cell Lung Cancer (NSCLC) Cells
Experiment: To determine if this compound affects the expression of High-Temperature Requirement A Serine Peptidase 1 (HtrA1), a gene associated with cisplatin (B142131) resistance in NSCLC, its mRNA and protein levels were measured in a cisplatin-resistant NSCLC cell line.
Experimental Protocol:
-
Cell Line: NCI-H460, a cisplatin-resistant human non-small cell lung cancer cell line, was used.
-
Treatment: Cells were treated with this compound. The specific concentration and duration were not detailed in the available source.
-
Analysis:
-
mRNA Expression: Quantitative real-time PCR (qPCR) was performed to measure the relative expression of HtrA1 mRNA, normalized to a housekeeping gene.
-
Protein Expression: Western blotting was used to detect the protein levels of HtrA1, with a loading control to ensure equal protein loading.
-
Results Summary:
-
This compound: Showed no effect on the normalized mRNA expression or protein level of HtrA1 in NCI-H460 cells.
-
Ricolinostat (ACY-1215) & Nexturastat A: There is no publicly available data on the direct effects of Ricolinostat or Nexturastat A on HtrA1 expression.
Preclinical and Clinical Data in Multiple Myeloma
Multiple myeloma is a key area of investigation for HDAC6 inhibitors. The following table compares the available data for the three compounds in this indication.
| Feature | This compound | Ricolinostat (ACY-1215) | Nexturastat A |
| Preclinical Efficacy | No data available | Synergistic anti-myeloma activity in combination with bortezomib (B1684674) in vitro and in vivo.[6] Delayed tumor growth and prolonged survival in mouse xenograft models.[6] | Impaired viability of multiple myeloma cell lines in a dose- and time-dependent manner.[7][8] Inhibited tumor growth in murine xenograft models.[9] Overcame bortezomib resistance in MM cells.[7] |
| Clinical Trial Phase | No data available | Phase I/II trials completed.[10][11] | Preclinical[7][8][12] |
| Clinical Efficacy | No data available | In combination with bortezomib and dexamethasone (B1670325), showed an overall response rate of 37% in relapsed/refractory multiple myeloma.[10] In bortezomib-refractory patients, the response rate was 14%.[10] A Phase Ib/II study in combination with pomalidomide (B1683931) and dexamethasone showed an overall response rate of approximately 46%.[11] | No data available |
| Safety and Tolerability | No data available | Generally well-tolerated. Dose-limiting toxicity was diarrhea at higher doses.[10] | No data available |
Signaling Pathways and Experimental Workflows
HDAC6 Signaling Pathway in Cancer
HDAC6 is primarily a cytoplasmic deacetylase with numerous non-histone substrates. Its inhibition impacts several key signaling pathways involved in cancer progression.
Caption: HDAC6 deacetylation of key substrates and the effects of its inhibition in cancer.
Experimental Workflow: Intracellular Foxp3 Staining
The following diagram outlines the key steps for quantifying Foxp3 expression in T-cells using flow cytometry.
Caption: Workflow for intracellular staining of Foxp3 in T-cells.
Experimental Workflow: HtrA1 Expression Analysis
This diagram illustrates the parallel workflows for analyzing HtrA1 mRNA and protein expression.
Caption: Parallel workflows for HtrA1 mRNA and protein expression analysis.
Conclusion
While publicly available data on this compound is limited, its identification as a selective HDAC6 inhibitor places it in a promising class of therapeutic agents. The provided experimental results on its immunomodulatory and cancer-related effects, though preliminary, offer a basis for further investigation. Comparison with more extensively studied HDAC6 inhibitors like Ricolinostat and Nexturastat A highlights the potential therapeutic applications and provides a benchmark for future studies on this compound. The detailed protocols and pathway diagrams in this guide are intended to facilitate the reproducibility and extension of these important research findings.
References
- 1. dovepress.com [dovepress.com]
- 2. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? | springermedicine.com [springermedicine.com]
- 4. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Results of Phase Ib/II study of ricolinostat in multiple myeloma | VJHemOnc [vjhemonc.com]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of HDAC6 Inhibitors: CG347B and Ricolinostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two selective histone deacetylase 6 (HDAC6) inhibitors: CG347B and Ricolinostat. While both compounds target the same enzyme, the extent of publicly available research and clinical development varies significantly, with Ricolinostat being extensively studied in clinical trials. This analysis aims to present the available data objectively to inform research and drug development decisions.
Introduction to HDAC6 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. HDAC6 is a unique member of the HDAC family, primarily located in the cytoplasm, with key substrates including α-tubulin and Hsp90. Inhibition of HDAC6 leads to hyperacetylation of these substrates, affecting cellular processes such as protein trafficking, degradation of misfolded proteins, and cell motility. This has made HDAC6 an attractive therapeutic target for various diseases, including cancer and neurological disorders.
This compound: An Emerging Selective HDAC6 Inhibitor
This compound is described as a selective HDAC6 inhibitor.[1] However, publicly available data on its biological activity, selectivity profile, and preclinical or clinical efficacy is limited. It is primarily available through chemical suppliers for research purposes in oncology, immunology, and neurology.[1] One preclinical study indicated that this compound at a concentration of 200 nM for 48 hours had a slight effect on rescuing Foxp3 expression in naive CD4+ T cells under Treg-polarizing conditions, suggesting a potential role in modulating histone deacetylation in these cells.[1] The same study reported no effect of this compound on the mRNA expression or protein level of HtrA1 in NCI-H460 non-small cell lung cancer cells.[1]
Ricolinostat (ACY-1215): A Clinically Investigated Selective HDAC6 Inhibitor
Ricolinostat (also known as ACY-1215) is an orally bioavailable, selective inhibitor of HDAC6.[1][2] It has been extensively evaluated in numerous preclinical and clinical studies, particularly for the treatment of multiple myeloma and other cancers.[3][4][5][6]
Mechanism of Action of Ricolinostat
Ricolinostat selectively binds to and inhibits the activity of HDAC6.[1][2] This leads to the hyperacetylation of its key substrates, α-tubulin and Hsp90. The hyperacetylation of α-tubulin disrupts microtubule-dependent processes, while the hyperacetylation of Hsp90 impairs its chaperone function, leading to the accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells.[1][2] By selectively targeting HDAC6, Ricolinostat is designed to minimize the toxic effects associated with non-selective HDAC inhibitors.[2]
Data Presentation: A Comparative Summary
Due to the limited availability of quantitative data for this compound, a direct side-by-side numerical comparison with Ricolinostat is not feasible at this time. The following tables summarize the available information for both compounds.
Table 1: General Information
| Feature | This compound | Ricolinostat (ACY-1215) |
| Target | Selective HDAC6 inhibitor[1] | Selective HDAC6 inhibitor[1][2] |
| Chemical Formula | C16H17N3O2 | C24H27N5O3[1] |
| Molecular Weight | 283.33 g/mol | 433.5 g/mol [7] |
| CAS Number | 1598426-03-9 | 1316214-52-4[1] |
| Development Stage | Preclinical Research | Phase I/II Clinical Trials[3][4][6] |
Table 2: Selectivity Profile of Ricolinostat
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 5[7][8] | - |
| HDAC1 | 58[8] | 11.6-fold |
| HDAC2 | 48[8] | 9.6-fold |
| HDAC3 | 51[8] | 10.2-fold |
| HDAC8 | 100[7] | 20-fold |
| Other Class II HDACs | Minimal activity[7] | >200-fold |
Note: A comparable selectivity profile for this compound is not publicly available.
Table 3: Summary of Key Findings for Ricolinostat in Clinical Trials
| Indication | Combination Therapy | Key Findings | Reference |
| Relapsed or Refractory Multiple Myeloma | Bortezomib and Dexamethasone | Well-tolerated; Overall response rate of 37% at the recommended phase II dose. | [3][6] |
| Relapsed or Refractory Multiple Myeloma | Lenalidomide and Dexamethasone | Safe and well-tolerated; Overall response rate of 55%. | [4] |
| Metastatic Breast Cancer | Nab-paclitaxel | Safe and tolerable; Clinical activity observed, with a clinical benefit rate of 31.25%. | [5] |
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. The following represents a general methodology for evaluating HDAC inhibitors, with specific examples drawn from studies on Ricolinostat.
In Vitro HDAC Enzyme Inhibition Assay (as performed for Ricolinostat)
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic peptide substrate are prepared in an assay buffer.
-
Compound Dilution: The test compound (e.g., Ricolinostat) is serially diluted to various concentrations.
-
Incubation: The diluted compound is pre-incubated with the HDAC enzyme.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Signal Detection: The deacetylation of the substrate by the HDAC enzyme results in a fluorescent signal, which is measured over time using a microplate reader.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.
Cell-Based Acetylation Assay (Western Blot)
-
Cell Culture: Cancer cell lines are cultured to a suitable confluency.
-
Compound Treatment: Cells are treated with varying concentrations of the HDAC inhibitor for a specified duration.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for acetylated α-tubulin, total α-tubulin, acetylated histones, and total histones.
-
Detection: Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Studies (General Protocol)
-
Animal Model: Immunocompromised mice are subcutaneously injected with human cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The HDAC inhibitor is administered orally or via another appropriate route at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed.
Mandatory Visualization
Signaling Pathway of HDAC6 Inhibition
The following diagram illustrates the primary mechanism of action of a selective HDAC6 inhibitor like Ricolinostat.
Caption: Mechanism of action of selective HDAC6 inhibitors.
Experimental Workflow for Evaluating HDAC Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of an HDAC inhibitor.
Caption: Preclinical evaluation workflow for HDAC inhibitors.
Conclusion
Ricolinostat is a well-characterized selective HDAC6 inhibitor with a significant body of preclinical and clinical data supporting its therapeutic potential, particularly in combination with other anticancer agents. In contrast, while this compound is also identified as a selective HDAC6 inhibitor, the lack of comprehensive, publicly available data on its biological activity, selectivity, and in vivo efficacy makes a direct comparison of its performance with Ricolinostat challenging.
For researchers and drug development professionals, Ricolinostat serves as a benchmark compound for selective HDAC6 inhibition with established clinical relevance. This compound may represent an earlier-stage research tool, and further studies are required to fully elucidate its pharmacological profile and potential as a therapeutic agent. This guide highlights the current state of knowledge and underscores the need for more data on emerging compounds like this compound to enable robust comparative analyses.
References
- 1. Synthesis and biological evaluation of 3-aminoisoquinolin-1(2H)-one based inhibitors of the dual-specificity phosphatase Cdc25B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of oritavancin and related glycopeptide antibiotics [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical progress for HDAC as a putative target for epigenetic remodeling and functionality of immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new raloxifene analogues of improved antagonist activity and endometrial safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
No In Vivo Data Currently Available for CG347B's Anti-Tumor Activity
Comprehensive searches for in vivo validation of the anti-tumor activity of the compound designated CG347B have yielded no specific experimental data, clinical trial information, or published research under this identifier. This lack of publicly available information prevents the creation of a comparative guide detailing its performance against other anti-tumor agents.
Extensive database queries, including searches for "this compound anti-tumor activity in vivo" and "this compound cancer clinical trials," did not return any relevant results. This suggests that this compound may be an early-stage compound for which in vivo studies have not yet been published, or it may be an internal designation not yet disclosed in scientific literature.
Without access to experimental data on this compound, it is not possible to:
-
Summarize quantitative data into comparative tables.
-
Provide detailed experimental protocols for in vivo studies.
-
Generate visualizations of its signaling pathways or experimental workflows.
To proceed with a comparative analysis, verifiable data on this compound's in vivo efficacy, such as tumor growth inhibition, survival analysis, and mechanism of action, are required. Researchers and drug development professionals are encouraged to consult internal documentation or await the publication of preclinical data for this compound.
Should information on this compound become available, a thorough comparison guide could be developed, outlining its anti-tumor profile in relation to established therapies and other investigational drugs. This would include detailed methodologies of xenograft or syngeneic tumor models used, dosing regimens, and resulting tumor growth kinetics. Furthermore, signaling pathway diagrams based on its mechanism of action could be constructed to provide a deeper understanding of its therapeutic potential. At present, the absence of such data precludes this analysis.
Safety Operating Guide
Proper Disposal Procedures for CG347B: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the disposal of CG347B, a selective HDAC6 inhibitor. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, the following procedures are based on the precautionary principle, treating the substance as hazardous waste. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations.
Immediate Safety and Hazard Profile
Assumed Hazard Classification (Based on Precautionary Principle)
| Hazard Classification | Assumed Risk Category | Precautionary Statement |
| Acute Toxicity (Oral, Dermal) | Category 3 | Toxic if swallowed. Toxic in contact with skin. |
| Serious Eye Damage | Category 1 | Causes serious eye damage. |
| Skin Sensitization | Category 1A | May cause an allergic skin reaction. |
| Carcinogenicity | Category 2 | Suspected of causing cancer. |
| Reproductive Toxicity | Category 1B | May damage fertility or the unborn child. |
| Aquatic Toxicity | Chronic 2 | Toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Protocol
The following workflow outlines the safe disposal of this compound waste. Adherence to these steps, in conjunction with institutional protocols, is essential.
Figure 1: Step-by-step disposal workflow for this compound.
Disposal of Contaminated Materials
All materials that come into contact with this compound should be considered hazardous waste. This includes, but is not limited to:
-
Personal Protective Equipment (PPE): Gloves, disposable lab coats, and other contaminated protective gear.
-
Laboratory Consumables: Pipette tips, weighing boats, contaminated wipes, and bench paper.
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The first two rinsates must be collected as hazardous waste. The third rinse may be disposed of down the drain, depending on institutional policies. The cleaned glassware can then be washed normally.
Emergency Procedures
In the event of accidental exposure or a large spill, follow these procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation or other symptoms develop.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Large Spills: Evacuate the area and prevent entry. Ventilate the area and contain the spill. Absorb the spill with non-combustible absorbent material and place it in a sealed container for disposal. Contact your institution's EHS department or emergency response team immediately.
Regulatory Compliance
Disposal of hazardous waste is regulated by federal, state, and local agencies. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs hazardous waste management.[5] Chemical waste generators are responsible for the proper classification, handling, and disposal of hazardous materials.[6][7] Always adhere to the specific guidelines provided by your institution's EHS department to ensure full compliance.
Figure 2: Logical flow of hazardous waste disposal.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4-Phenylbutyric acid | HDAC Inhibitor | AmBeed.com [ambeed.com]
- 4. benchchem.com [benchchem.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. scipoly.com [scipoly.com]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling CG347B
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of CG347B, a selective HDAC6 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with standard safety protocols.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS) and best practices for handling potent, hazardous compounds.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified | Protects eyes from dust and potential splashes. |
| Hand Protection | Nitrile Gloves | Double-gloving recommended | Provides a barrier against skin contact. Double gloving is a best practice for handling hazardous compounds. |
| Body Protection | Laboratory Coat | Disposable, closed-front gown | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved Respirator | N95 or higher | Required to prevent inhalation of dust particles, especially when handling the solid compound. |
Note: No specific Permissible Exposure Limits (PELs) or glove breakthrough times have been established for this compound. The recommendations above are based on the available Safety Data Sheet and general safety protocols for similar hazardous compounds.
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure risk during the handling of this compound.
Preparation
-
Ensure a designated handling area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and operational.[1]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Don all required Personal Protective Equipment (PPE) as outlined in the table above.
Handling the Compound
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use dedicated spatulas and weighing papers for the compound.
-
Keep the container tightly closed when not in use.
In Case of Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of water and seek medical attention. Remove contaminated clothing.
-
Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Segregation
-
All materials that have come into contact with this compound, including gloves, disposable lab coats, weighing papers, and pipette tips, must be considered hazardous waste.
-
Segregate this compound waste from other laboratory waste streams.
Waste Collection and Storage
-
Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
For liquid waste containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Store waste containers in a designated, secure area away from incompatible materials.
Final Disposal
-
Dispose of all this compound waste through a licensed hazardous waste disposal service.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety Logic
The following diagrams illustrate the recommended workflow for handling this compound and the logical flow of safety procedures.
Caption: Recommended workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
